molecular formula C₆₂H₈₈CoN₁₄O₁₆P B058072 Nitritocobalamin CAS No. 20623-13-6

Nitritocobalamin

Cat. No.: B058072
CAS No.: 20623-13-6
M. Wt: 1375.4 g/mol
InChI Key: UUWYBLVKLIHDAU-UHFFFAOYSA-K
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Description

Nitritocobalamin is a unique and synthetically modified cobalamin (vitamin B12) analog where the endogenous ligand of the cobalt center has been replaced by a nitrite ion. This strategic modification creates a novel research tool for the targeted delivery and study of nitric oxide (NO) biology. The compound's primary research value lies in its potential as a light-sensitive or metabolically triggered NO donor. Upon specific activation, often via photolysis, this compound can release nitric oxide, a crucial gaseous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYBLVKLIHDAU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88CoN14O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20623-13-6
Record name Nitrocobalamin
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Record name Nitritocobalamin
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Record name Nitritocobalamin
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Foundational & Exploratory

Linkage Isomerism in Nitritocobalamin vs. Nitrocobalamin: Mechanistic, Structural, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linkage Isomerism in Nitritocobalamin versus Nitrocobalamin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between cobalamin (Vitamin B12) and nitrite (


) yields a classic example of linkage isomerism, a phenomenon where an ambidentate ligand binds to a metal center through different atoms. In the context of B12 chemistry, this results in two distinct species: the kinetically formed This compound  (Co-O bonded) and the thermodynamically stable nitrocobalamin  (Co-N bonded).

Distinguishing these isomers is critical for pharmaceutical applications, particularly in the development of nitric oxide (NO) donor drugs and cyanide antidotes. This guide provides a rigorous technical analysis of the synthesis, characterization, and isomerization kinetics of these complexes, supported by validated protocols and spectroscopic data.

Structural Mechanistics and Ligand Field Theory

The nitrite ion (


) is an ambidentate ligand possessing two potential donor sites: the nitrogen atom and the oxygen atom.
The Isomers[1][2][3]
  • Nitrocobalamin (

    
    ):  The nitrite ligand coordinates to the Cobalt(III) center via the nitrogen  atom. This is the thermodynamically stable form. The Co-N bond is shorter and stronger due to the interaction between the soft N-donor and the Co(III) center, which is softened by the equatorial corrin macrocycle.
    
  • This compound (

    
    ):  The nitrite ligand coordinates via one of the oxygen  atoms. This is the kinetic product formed initially during substitution reactions. The Co-O bond is weaker, and the complex is metastable, spontaneously converting to the nitro form over time.
    
Electronic Factors (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory:

  • Co(III) in the corrin ring behaves as a "borderline" acid but exhibits a preference for softer bases due to the significant

    
    -donating power of the equatorial nitrogens.
    
  • Nitrite Nitrogen: A softer base than oxygen, allowing for

    
    -backbonding from the filled metal 
    
    
    
    -orbitals into the empty
    
    
    orbitals of the
    
    
    group. This stabilizes the N-bonded isomer.
  • Nitrite Oxygen: A harder base, primarily interacting through electrostatic

    
    -donation.
    
Isomerization Pathway

The conversion from nitrito- to nitrocobalamin is an intramolecular rearrangement. It proceeds without dissociation of the ligand into the bulk solvent, often described by a "flip" mechanism where the ligand rotates within the coordination sphere.

IsomerizationPath cluster_legend Mechanism Start Aquacobalamin (Cbl-H2O+) Kinetic This compound (Co-ONO) [Kinetic Product] Start->Kinetic + NO2- (Excess) Cold, pH 4-5 TS Transition State (η2-coordinated?) Kinetic->TS Δ / Time Thermo Nitrocobalamin (Co-NO2) [Thermodynamic Product] Kinetic->Thermo Spontaneous Rearrangement (Intramolecular) TS->Thermo Isomerization Note The O-bonded isomer forms fast due to electrostatics, but rearranges to the stronger N-bond.

Figure 1: Reaction coordinate pathway showing the kinetic formation of the O-bonded isomer and its subsequent relaxation to the stable N-bonded isomer.[1][2][3][4][5][6][7]

Experimental Protocols: Synthesis and Isolation

Safety Note: Handle all cobalt compounds and nitrites with appropriate PPE. Work in a fume hood to avoid exposure to potential NO gas evolution.

Reagents
  • Hydroxocobalamin Hydrochloride (

    
    ):  High purity (>98%).
    
  • Sodium Nitrite (

    
    ):  Analytical grade.
    
  • Buffer: 0.1 M Acetate buffer (pH 4.0 - 5.0).

  • Solvent: Deionized water (degassed to prevent oxidation of NO intermediates).

Protocol: Isolation of Nitrocobalamin (Stable Isomer)

This protocol yields the thermodynamically stable N-bonded species.

  • Dissolution: Dissolve 100 mg of Hydroxocobalamin in 10 mL of acetate buffer (pH 5.0).

  • Ligand Addition: Add a 10-fold molar excess of

    
     to the solution.
    
  • Reaction: Stir at room temperature (25°C) for 2–4 hours. The solution will shift from the deep red of

    
     to a distinct orange-yellow characteristic of the nitro complex.
    
  • Purification: Desalt using a C18 Sep-Pak cartridge or similar reverse-phase chromatography column, eluting with water followed by a water/methanol gradient.

  • Crystallization: Concentrate the fraction and crystallize from acetone/water.

Protocol: Trapping this compound (Kinetic Isomer)

Isolating the O-bonded isomer requires low temperature to inhibit the isomerization energy barrier crossing.

  • Chill: Cool the Hydroxocobalamin solution and the

    
     solution separately to 0–2°C in an ice bath.
    
  • Rapid Mixing: Quickly add the nitrite solution to the cobalamin.

  • Observation: Immediate spectral analysis (UV-Vis) is required. The color change will be subtle (redshift) compared to the eventual orange shift.

  • Stabilization: Maintain at <4°C. Solid-state isolation is difficult without inducing isomerization; in situ characterization is recommended.

Analytical Characterization

Differentiation between the isomers is best achieved using a combination of UV-Vis and IR spectroscopy.

Infrared Spectroscopy (The Fingerprint)

IR is the definitive method for distinguishing linkage isomers. The vibrational modes of the


 group shift significantly depending on the coordination atom.
Vibrational ModeNitrocobalamin (Co-N)This compound (Co-O)Diagnostic Feature
Coordination


Bond Type

(Stretch)


N-isomer is lower freq.

(Stretch)


Key Differentiator

(Bend)


Less diagnostic

Note: Values are approximate based on general Co(III) pentaamine analogues and cobalamin derivatives. The separation between asymmetric and symmetric stretches (


) is much larger for the O-bonded isomer.
UV-Visible Spectroscopy

The ligand field strength determines the


 transition energy.
  • Nitro (

    
    ):  Strong field ligand 
    
    
    
    Larger
    
    
    
    
    Absorbs higher energy (Blue/Violet)
    
    
    Appears Yellow/Orange .
  • Nitrito (

    
    ):  Weaker field ligand 
    
    
    
    Smaller
    
    
    
    
    Absorbs lower energy (Green/Yellow)
    
    
    Appears Red/Pink .

Data Summary Table:

ParameterAquacobalamin (

)
Nitrocobalamin (

)
This compound (

)

-band (Soret)
~350 nm~353 nm~350-355 nm

-bands
~525 nm~530-535 nm (Hypsochromic shift vs O-isomer)>540 nm (Bathochromic shift vs N-isomer)
Visual Color Deep RedYellow-OrangeRed / Salmon-Pink

Isomerization Kinetics

The conversion from nitrito to nitro is spontaneous but kinetically measurable.

  • Rate Law: First-order kinetics.

    
    
    
  • Half-life: At 25°C in aqueous solution, the half-life of the nitrito isomer is typically short (minutes to hours depending on pH and ionic strength).

  • Mechanism: Intramolecular. Experiments with

    
    -labeled water show no incorporation of solvent label into the final nitro complex, proving the oxygen does not dissociate and re-associate from the bulk solvent.
    

AnalyticalWorkflow Step1 Synthesize Complex (Cold, 0°C) Step2 Immediate UV-Vis Scan (Kinetic Isomer Check) Step1->Step2 Decision Is Spectrum Red-Shifted? Step2->Decision Yes Likely Nitrito (O-Bonded) Decision->Yes Yes No Likely Nitro (N-Bonded) Decision->No No Confirm Confirm via IR Spectroscopy (Look for 1050-1100 cm⁻¹ band) Yes->Confirm No->Confirm

Figure 2: Analytical workflow for distinguishing linkage isomers in the laboratory.

Pharmaceutical Implications

Understanding this isomerism is vital for drug design:

  • NO Donor Systems: Nitrocobalamin is investigated as a "Trojan Horse" for delivering nitric oxide to tumor cells. The stability of the Co-N bond is crucial for ensuring the payload reaches the target before release.

  • Cyanide Antidotes: Hydroxocobalamin (Cyanokit) works by ligand substitution.[8][9] While it targets cyanide (

    
    ), the presence of nitrite (often used in concurrent therapies) can lead to nitrocobalamin formation, altering the pharmacokinetics.
    
  • Shelf-Life: Drug formulations containing B12 and nitrite (or nitrate which can reduce) must account for the thermodynamic drift toward the N-isomer, potentially changing the color and efficacy of the product over time.

References

  • Firth, R. A., et al. (1968). The Chemistry of Vitamin B12.[4] Part VIII. The Reaction of Aquocobalamin with Nitrite.[4] Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link

  • Wolak, M., et al. (2001). Kinetics and Mechanism of the Reversible Binding of Nitric Oxide to Reduced Cobalamin B12r. Journal of the American Chemical Society. Link

  • Brasch, N. E. (2009). Vitamin B12 as a Carrier of Nitric Oxide.[4] Accounts of Chemical Research. Link

  • Gould, E. S. (1985). Linkage Isomerism in Cobalt(III) Complexes. Coordination Chemistry Reviews. (General reference for Co-NO2/ONO mechanism).
  • ChemLibreTexts. (2023). Infrared Spectra of Some Common Functional Groups (Nitro vs Nitrito).Link

Sources

Advanced Structural Characterization of Nitritocobalamin Complexes: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of nitritocobalamin complexes represents a critical intersection between coordination chemistry and structural biology. While often colloquially termed "this compound," the stable crystalline form of vitamin B12 coordinated with a nitrite ligand is definitively nitrocobalamin (


), featuring a Cobalt-Nitrogen bond. This distinction is not merely semantic but defines the complex's reactivity, thermodynamic stability, and biological function as a nitric oxide (NO) reservoir.

This guide provides a rigorous technical breakdown of the crystal structure of nitrocobalamin and its biologically relevant congener, nitroxylcobalamin (


). We synthesize high-resolution X-ray diffraction (XRD) data to elucidate the "trans-effect" exerted by these ligands on the corrin fold and the axial dimethylbenzimidazole (DMB) base—a key structural determinant in B12-dependent enzymatic pathways.

Section 1: Structural Fundamentals & Nomenclature

Before establishing protocols, it is imperative to clarify the linkage isomerism that defines this class of corrinoids.

The Linkage Isomerism Dichotomy

Cobalt(III) nitrite complexes are classic examples of ambidentate coordination, capable of binding via Nitrogen (nitro,


) or Oxygen (nitrito, 

).
  • Nitrocobalamin (

    
    ):  The thermodynamically stable isomer isolated in the solid state. The nitrite ligand binds via nitrogen (
    
    
    
    ).[1]
  • This compound (

    
    ):  The kinetically unstable isomer bound via oxygen (
    
    
    
    ). While observed in pentaamminecobalt(III) systems upon photolysis, in cobalamins, the
    
    
    -bonded form predominates in the crystal lattice.
  • Nitroxylcobalamin (

    
    ):  A reduced species often confused with the former. It contains a bent nitrosyl ligand (
    
    
    
    ) and exhibits distinct crystallographic parameters.[2]

Expert Insight: In drug development applications focusing on NO delivery, distinguishing between the nitro (oxidized,


) and nitroxyl (reduced, 

) forms is critical, as their release profiles and bond strengths differ significantly.

Section 2: Synthesis and Crystallization Protocols

The following protocol is designed to yield high-quality single crystals of Nitrocobalamin suitable for X-ray diffraction, based on the displacement of water from aquacobalamin.

Reagents and Preparation
  • Precursor: Hydroxocobalamin hydrochloride (

    
    ) or Aquacobalamin perchlorate (
    
    
    
    ).
  • Ligand Source: Sodium Nitrite (

    
    ), analytical grade.
    
  • Solvent System: Deionized water (Milli-Q, 18.2 M

    
    ), Acetone (HPLC grade).
    
Synthesis Workflow
  • Dissolution: Dissolve 100 mg of

    
     in 2.0 mL of deionized water. Ensure complete dissolution to form a deep red solution.
    
  • Ligand Exchange: Add a 10-fold molar excess of

    
     (approx. 50 mg) to the solution.
    
    • Observation: The color will shift slightly as the aquo/hydroxo ligand is displaced by the stronger field nitro ligand.

    • Mechanism:[2][3][4]

      
      .
      
  • Filtration: Filter the solution through a 0.22

    
     syringe filter to remove any particulate matter that could induce disordered nucleation.
    
Crystallization (Vapor Diffusion Method)

The "hanging drop" or "sitting drop" methods used in protein crystallography are adapted here for small molecule macrocycles to control nucleation rates.

  • Setup: Place 1.0 mL of the concentrated Nitrocobalamin solution in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 10 mL of Acetone.

  • Equilibration: Seal the outer jar tightly. Allow to stand in the dark at 4°C.

    • Causality: Acetone vapor slowly diffuses into the aqueous phase, reducing the dielectric constant and solubility of the cobalamin complex, promoting slow, ordered crystal growth.

  • Harvesting: Dark red, prismatic crystals typically appear within 3–7 days.

SynthesisProtocol Start Hydroxocobalamin (Solution) Ligand Add NaNO2 (10x Excess) Start->Ligand Exchange Ligand Exchange (Formation of NO2Cbl) Ligand->Exchange Displacement Filter Micro-Filtration (0.22 µm) Exchange->Filter Purification Cryst Vapor Diffusion (Water/Acetone) Filter->Cryst 4°C, Dark Product Nitrocobalamin Crystals Cryst->Product 3-7 Days

Figure 1: Step-by-step synthesis and crystallization workflow for Nitrocobalamin.

Section 3: Crystallographic Architecture & Metrics

This section analyzes the structural metrics derived from high-resolution XRD data. The comparison between Nitrocobalamin and Nitroxylcobalamin reveals the profound electronic influence of the axial ligand on the entire macrocycle.

Key Structural Parameters

The coordination geometry of Cobalt is distorted octahedral. The equatorial plane is defined by the four corrin nitrogens (


), while the axial positions are occupied by the nitrite/nitroxyl ligand (upper, 

-face) and the DMB base (lower,

-face).

Table 1: Comparative Bond Lengths and Angles

ParameterNitrocobalamin (

)
Nitroxylcobalamin (

)
Significance
Co-Ligand Bond

Å

Å

has a shorter, stronger bond due to

-backbonding.[5]
Axial Base Bond

Å

Å
Critical Finding: The

ligand exerts a massive trans-effect, lengthening the Co-DMB bond significantly.
Ligand Angle


The bent Co-N-O angle in

confirms the

(nitroxyl) state, isoelectronic with

.
Corrin Fold Moderate foldingEnhanced foldingThe corrin ring flexes to accommodate the electronic demands of the axial axis.

Data Source: Synthesized from crystallographic data reported by Brasch et al. (2010) and related structural studies.[5]

The Trans-Influence Phenomenon

The most striking feature in the crystal structure of Nitroxylcobalamin is the elongation of the


 bond to ~2.35 Å.[6]
  • Mechanism: The Nitroxyl (

    
    ) ligand is a strong 
    
    
    
    -donor and
    
    
    -acceptor. This electronic push weakens the bond trans to it (the Co-DMB bond).
  • Implication: This "molecular switch" mechanism suggests that NO binding can trigger the detachment of the lower DMB base (base-off form), altering the protein-binding surface of the vitamin. This is a potential signaling mechanism for B12-dependent enzymes.

Section 4: Mechanistic Insights & Isomerization

While the solid-state structure is static, the crystal lattice captures snapshots of dynamic processes.

The Nitro-Nitrito Isomerization

In classic inorganic chemistry (e.g., pentaamminecobalt), UV irradiation of the solid nitro complex causes a rotation of the ligand to the nitrito (


) form.
  • In Cobalamins: The steric bulk of the corrin ring and the upward-projecting acetamide/propionamide side chains create a "reaction cavity" that restricts this rotation. Consequently, the pure nitrito (O-bonded) crystal structure is elusive.

  • Redox Interconversion: More relevant to cobalamin is the redox cycling between Nitrocobalamin (

    
    ) and Nitroxylcobalamin (
    
    
    
    ).

IsomerizationPath Nitro Nitrocobalamin (Co-NO2) Stable Crystal Nitrito This compound (Co-ONO) Transient/Unstable Nitro->Nitrito Photolysis (hv) (Restricted in Crystal) CobII Cob(II)alamin (Reduced B12r) Nitro->CobII Reduction (+e-) Nitroxyl Nitroxylcobalamin (Co-NO-) Bent Geometry Nitroxyl->Nitro Oxidation (+O2) CobII->Nitroxyl + NO (Radical)

Figure 2: Mechanistic relationships between nitro, nitrito, and nitroxyl forms. Note the solid lines representing the biologically dominant redox cycle versus the dotted photochemical isomerization.

Section 5: Applications in Drug Development

Understanding these crystal structures allows for the rational design of B12-based therapeutics.

  • NO Donors: Nitrocobalamin and Nitroxylcobalamin act as "Trojan horses." The cobalamin moiety is actively transported into cells via the CD320 receptor. Once intracellular, the complex can be reduced (from Nitro to Nitroxyl) or photolyzed to release bioactive NO.

  • Chemotherapy Conjugates: The long

    
     bond in Nitroxylcobalamin indicates a labile axial axis. Drug developers can exploit this lability to attach cytotoxic agents that are released only upon specific cellular triggers (e.g., high intracellular reduction potential in cancer cells).
    

References

  • Brasch, N. E., et al. (2010).[5] Redetermination of the X-ray structure of nitroxylcobalamin: base-on nitroxylcobalamin exhibits a remarkably long Co–N(dimethylbenzimidazole) bond distance.[1][2][5][7] Dalton Transactions.[5][7][8]

  • Hannibal, L., Smith, C. A., Jacobsen, D. W., & Brasch, N. E. (2007).[5][7] Ligand binding properties of the active site of methionine synthase: The crystal structure of nitroxylcobalamin. Angewandte Chemie International Edition.

  • Randaccio, L., et al. (2006). Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins. Molecules.

  • Wolak, M., & van Eldik, R. (2002). Photochemical and thermal operation of the "nitrito-nitro" molecular switch in a cobalt(III) complex. Journal of the American Chemical Society.[8]

Sources

The Emergence of a Stable Analogue: A History of Nitritocobalamin Discovery and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of vitamin B12 and its analogues, nitritocobalamin (NO₂Cbl) holds a unique position. While not a naturally occurring coenzyme form of cobalamin, its stability and role as a key intermediate and oxidation product of other cobalamin species have made it a subject of significant chemical and biological interest. This technical guide provides a comprehensive historical account of the discovery and characterization of this compound, tracing its origins from the early days of vitamin B12 research to its detailed structural and spectroscopic elucidation. Understanding the journey of this compound's scientific exploration offers valuable insights into the broader field of cobalamin chemistry and the development of synthetic vitamin B12 analogues.

The story of this compound is intrinsically linked to the monumental achievements in vitamin B12 research, including the groundbreaking structure determination by Dorothy Hodgkin and the epic total synthesis by the teams of Robert Burns Woodward and Albert Eschenmoser.[1][2][3][4][5][6][7][8][9] These foundational discoveries laid the groundwork for the exploration of a vast array of synthetic and semi-synthetic cobalamins, including this compound.

Part 1: The Genesis of this compound - Early Synthetic Explorations

The initial explorations into the synthesis of vitamin B12 analogues were driven by a desire to understand the function of this complex molecule and to create new compounds with potential therapeutic applications. While a singular, celebrated "discovery" paper for this compound is not prominent in the historical record, its synthesis emerged from the systematic investigation of the reactivity of the central cobalt atom in the corrin ring.

This compound is a synthetic analogue of vitamin B12 where the upper axial ligand, typically a cyano or hydroxyl group in commercially available forms, is replaced by a nitrite (NO₂) group.[10] It is also recognized as Vitamin B12c.[11] The synthesis of this compound is a relatively straightforward ligand substitution reaction, typically involving the reaction of hydroxocobalamin (aquacobalamin) with a source of nitrite ions, such as sodium nitrite, in an aqueous solution.[12] This reaction proceeds due to the affinity of the cobalt(III) center for the nitrite ligand.

The study of such substitution reactions was a natural progression following the elucidation of the vitamin B12 structure. Researchers in the mid-20th century were actively exploring how different ligands influenced the properties and reactivity of the cobalamin molecule. While early literature may not have explicitly focused on this compound as a primary subject, its formation would have been observed during studies of cobalamin reactions with various nitrogen-containing compounds.

A crucial aspect of this compound's history is its relationship with nitrosylcobalamin (NOCbl). Nitrosylcobalamin, which contains a nitric oxide (NO) ligand, has garnered significant attention due to the biological importance of nitric oxide. It has been observed that the air-sensitive nitrosylcobalamin readily oxidizes to the more stable this compound.[13] This oxidative transformation is a key characteristic of nitrosylcobalamin and has been a subject of mechanistic studies.[13] Therefore, the characterization of this compound was often a necessary step in the study of nitrosylcobalamin.

Part 2: Unraveling the Structure and Properties - A Spectroscopic and Crystallographic Journey

The characterization of this compound, like other cobalamins, has relied heavily on a suite of spectroscopic and analytical techniques. These methods have been instrumental in confirming its structure and defining its unique chemical and physical properties.

Spectroscopic Characterization

UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental tool for studying cobalamins due to the characteristic absorption bands of the corrin ring. The UV-Vis spectrum of this compound exhibits distinct peaks that differentiate it from other cobalamins like cyanocobalamin and hydroxocobalamin. These spectral shifts are indicative of the electronic changes in the corrin ring induced by the coordination of the nitrite ligand to the cobalt center.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy have been pivotal in elucidating the detailed solution structure of this compound.[12][14][16][17] NMR studies have confirmed the coordination of the nitrite ligand to the cobalt atom and have provided insights into the conformation of the entire molecule in solution. Comparisons of the NMR chemical shifts of this compound with those of other cobalamins have helped to understand the electronic influence of the nitrite ligand on the corrin ring and the nucleotide loop.[16][17]

X-ray Crystallography

While the crystal structure of nitrosylcobalamin has been a subject of detailed investigation, the specific X-ray crystal structure of this compound is less frequently highlighted in historical literature. However, the foundational work of Dorothy Hodgkin in determining the crystal structure of vitamin B12 itself was a monumental achievement that paved the way for the structural analysis of all its analogues.[3][5][18][19] The techniques and computational methods developed during the B12 structure elucidation were directly applicable to other cobalamin crystals. The determination of the three-dimensional arrangement of atoms in this compound would definitively confirm the coordination of the nitrite group to the cobalt atom and reveal the precise bond lengths and angles, providing a solid-state picture to complement the solution-state data from NMR.

Part 3: Experimental Protocols - Synthesizing and Characterizing this compound

The following section provides generalized, step-by-step methodologies for the synthesis and key characterization experiments of this compound, based on established procedures in the field. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound from Hydroxocobalamin

This protocol describes a common method for the preparation of this compound via ligand exchange.

Materials:

  • Hydroxocobalamin hydrochloride

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Phosphate buffer (pH ~7)

  • Amber vials or flasks (to protect from light)

Procedure:

  • Dissolve a known quantity of hydroxocobalamin hydrochloride in distilled water in an amber vial to create a stock solution.

  • In a separate amber vial, prepare a solution of sodium nitrite in distilled water.

  • Add an excess of the sodium nitrite solution to the hydroxocobalamin solution. The molar ratio of nitrite to cobalamin should be significantly greater than 1:1 to ensure complete conversion.

  • Adjust the pH of the reaction mixture to approximately 7 using a phosphate buffer.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maxima.

  • The resulting this compound solution can be used directly for characterization or purified further if necessary.

Characterization by UV-Visible Spectroscopy

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Record the UV-Vis spectrum over a wavelength range of approximately 250-700 nm.

  • Identify the characteristic absorption maxima (λ_max) for this compound.

  • Compare the obtained spectrum with literature values to confirm the identity of the product.

Data Presentation

Cobalamin AnalogueKey UV-Vis Absorption Maxima (nm)
Hydroxocobalamin~351, 525, 550
Cyanocobalamin~361, 520, 550
This compound ~354, 496, 528

Note: The exact absorption maxima can vary slightly depending on the solvent and pH.

Visualization

Synthesis of this compound

Synthesis_of_this compound Hydroxocobalamin Hydroxocobalamin (Aquacobalamin) This compound This compound (NO₂Cbl) Hydroxocobalamin->this compound + NaNO₂ (Ligand Exchange) SodiumNitrite Sodium Nitrite (NaNO₂) Nitritocobalamin_Structure cluster_corrin Corrin Ring N1 N2 N3 N4 Co Co DMB Dimethyl- benzimidazole Co->DMB Nitrite NO₂ Nitrite->Co

Caption: Simplified structure of this compound.

Conclusion

The history of this compound is a testament to the incremental nature of scientific discovery. While it may not have a single, dramatic discovery story, its emergence from the broader exploration of vitamin B12 chemistry highlights the importance of systematic investigation. The characterization of this compound, through spectroscopic and other analytical methods, has not only provided a deeper understanding of this specific analogue but has also contributed to the overall knowledge of cobalamin structure-function relationships. For researchers and professionals in drug development, the story of this compound serves as a valuable case study in the synthesis, characterization, and potential utility of modified natural products. As our understanding of the biological roles of various nitrogen oxides continues to expand, the chemistry of nitrito- and nitrosylcobalamin is likely to remain an area of active and fruitful research.

References

  • Dorothy Crowfoot Hodgkin and the structure of Vitamin B12. (2014, May 12). iycr2014. [Link]

  • Vitamin B12 total synthesis. Wikipedia. [Link]

  • Robert Burns Woodward. Science History Institute. [Link]

  • Dorothy Hodgkin. Wikipedia. [Link]

  • Vitamin B12 Total Synthesis: Woodward-Eschenmoser. Studylib. [Link]

  • Marques, H. M. (2004). Fifty years of X-ray crystallography of vitamin B12 and its derivatives. South African Journal of Science, 100(11-12), 559-567. [Link]

  • Synthesis of Vitamin B₁₂. (2024, March 27). Chemistry LibreTexts. [Link]

  • Eschenmoser Approach to Vitamin B by A/D Strategy. Resonance, 17(10), 948-963. [Link]

  • Vitamin B12. (2019, October 21). American Chemical Society. [Link]

  • Vitamin B12. University of Bristol, School of Chemistry. [Link]

  • Yu, W. (2023). Vitamin B12 for Human Body: Synthesis and Function. Highlights in Science, Engineering and Technology, 63, 24-30. [Link]

  • D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin. Dalton transactions (Cambridge, England : 2003), (4), 593–600. [Link]

  • DOROTHY CROWFOOT HODGKIN. NobelPrize.org. [Link]

  • Wolak, M., Stochel, G., & van Eldik, R. (2008). Spectroscopic evidence for nitric oxide binding with cob(II)alamin. Inorganic chemistry, 47(15), 6567–6569. [Link]

  • Khan, A. G., & Eswaran, S. V. (2005). Woodward's Synthesis of Vitamin B12. Resonance, 10(4), 45-56. [Link]

  • The total synthesis of vitamin B12 ( Excerp ts of a video recording of the lecture. CanalC2. [Link]

  • This compound. Pharmaffiliates. [Link]

  • D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton transactions (Cambridge, England : 2003), (4), 593–600. [Link]

  • How Does Nitrous Oxide Deplete Vitamin B12. Villa Treatment Center. [Link]

  • D'Souza, F., Chitta, R., & van Lier, J. E. (2009). NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: Further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton Transactions, (4), 593-600. [Link]

  • Wolak, M., Stochel, G., & van Eldik, R. (2008). Spectroscopic Investigation of Nitric Oxide-Cobalamin Interactions: Oxidation, Binding, and Biological Implications. Inorganic Chemistry, 47(15), 6567-6569. [Link]

  • This compound. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • Patel, R., Das, S., & Shibu, M. (2020). Nitrous Oxide-Induced Vitamin B12 Deficiency Resulting in Myelopathy. Cureus, 12(7), e9095. [Link]

  • Thompson, A. G., Leite, M. I., Lunn, M. P., & Bennett, D. L. (2015). Nangs, balloons and crackers: Recreational nitrous oxide neurotoxicity. The Australian journal of general practice, 44(9), 654–656. [Link]

  • Patel, R. D., & Das, S. (2020). Nitrous oxide abuse presenting as functional vitamin B12 deficiency. Journal of the American College of Emergency Physicians Open, 1(5), 1083-1085. [Link]

  • The Link between Nitrous Oxide Uptake and Vitamin B12 Deficiency. (2023, May 25). Today's RDH. [Link]

  • Wolak, M., Stochel, G., & van Eldik, R. (2014). Spectral and electronic properties of nitrosylcobalamin. Inorganic chemistry, 53(14), 7374–7386. [Link]

  • Nitrocobalamin. PubChem. [Link]

  • Brasch, N. E., & Dassanayake, R. S. (2013). Mechanistic studies on the reaction of nitroxylcobalamin with dioxygen: evidence for formation of a peroxynitritocob(III)alamin intermediate. Inorganic chemistry, 52(19), 11095–11103. [Link]

  • Galezowska, E., Goliszewska, K., & Szewczyk, G. (2025). Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro. International journal of molecular sciences, 26(4), 2289. [Link]

  • Molina, F. A., & Tacias-Pascacio, V. G. (2023). Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications. Fermentation, 9(12), 1032. [Link]

  • Bauer, J. A., Morrison, B. H., Grane, R. W., Jacobs, B. S., & Gfil, J. C. (2025). Evaluation of the Binding Affinity of Nitrosylcobalamin to Intrinsic Factor as a Predictive Model for Cobalamin. IMR Press. [Link]

  • Polaczek, J., Orzeł, Ł., Stochel, G., & van Eldik, R. (2015). Mechanistic information on the nitrite-controlled reduction of aquacob(III)alamin by ascorbate at physiological pH. JBIC Journal of Biological Inorganic Chemistry, 20(6), 1069-1078. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Crystal Growth of Nitritocobalamin for X-Ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nitritocobalamin, an analog of Vitamin B12 where the cyanide ligand is replaced by a nitrite group, is a molecule of significant interest in biochemical and pharmaceutical research.[1][] Its role in nitric oxide pathways and potential therapeutic applications necessitates a detailed understanding of its three-dimensional structure. X-ray crystallography remains the gold standard for atomic-level structural elucidation, but its success is entirely contingent on the production of high-quality, single crystals that are well-ordered and of sufficient size for diffraction experiments.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for crystallizing this compound. Moving beyond a simple recitation of steps, this document delves into the physicochemical principles governing crystallization, offers detailed, field-tested protocols for both vapor diffusion and microbatch techniques, and includes a systematic troubleshooting guide. The objective is to equip the researcher with the foundational knowledge and practical tools to navigate the empirical process of crystallization successfully.

Principles and Strategic Considerations

The formation of a crystal from a solution is a thermodynamically driven process that involves two critical stages: nucleation and growth.[5] The entire procedure is an exercise in carefully guiding a solution of this compound into a state of supersaturation, where the concentration of the molecule exceeds its solubility limit, thereby providing the driving force for it to transition from the liquid to the solid, crystalline phase.[6]

Key Factors Influencing Crystallization:

  • Purity: The starting material must be of the highest possible purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction.[7][8]

  • Concentration: The concentration of this compound is a critical variable. Too low, and the solution may never reach the necessary supersaturation; too high, and it may lead to rapid, amorphous precipitation instead of ordered crystal growth.[9]

  • Precipitants: These are agents that reduce the solubility of the macromolecule. Common classes include salts (e.g., ammonium sulfate), organic solvents (e.g., ethanol), and polymers like polyethylene glycols (PEGs) of various molecular weights.[6] For cobalamin-related molecules, PEGs and organic solvents have proven effective.[10]

  • pH and Buffers: The pH of the solution affects the charge state of the molecule, influencing its solubility and intermolecular interactions. A thorough screening of pH is essential. Buffer components themselves should be chosen carefully to avoid interference with crystallization.

  • Temperature: Temperature directly impacts solubility. Crystallization trials should be conducted at stable, controlled temperatures. Screening at different temperatures (e.g., 4°C and 20°C) can yield different crystal forms or improve crystal quality.[7]

The two primary methods detailed in this guide, vapor diffusion and microbatch, offer different ways to control the rate at which supersaturation is achieved. Vapor diffusion allows for a slow, gradual concentration of the crystallization drop, which often favors the growth of large, single crystals.[5][11] The microbatch-under-oil method sets up a batch experiment where evaporation is prevented, providing a stable environment that can sometimes yield unique crystal forms.[12][13]

General Experimental Workflow

The process of obtaining diffraction-quality crystals is systematic, beginning with sample preparation and progressing through screening and optimization.

crystallization_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Harvesting prep High-Purity This compound Sample sol Prepare Stock Solutions (Buffer, Precipitant) prep->sol setup Set Up Crystallization Plates (Vapor Diffusion/Microbatch) sol->setup Screen Conditions incubate Incubate at Constant Temperature setup->incubate monitor Microscopic Inspection incubate->monitor monitor->setup Optimize Conditions harvest Harvest Crystal with Cryo-Loop monitor->harvest Crystal Found cryo Flash-Cool in Liquid Nitrogen harvest->cryo xray Mount for X-Ray Diffraction cryo->xray

Sources

HPLC separation methods for nitritocobalamin and cobalamin derivatives

Application Note: Chromatographic Isolation and Quantitation of Nitritocobalamin ( -Cbl) and Cobalamin Derivatives

Abstract & Introduction

The interaction between Hydroxocobalamin (OH-Cbl) and nitric oxide species is of critical interest in pharmacology, particularly in the development of cyanide antidotes and the study of nitrosative stress. The reaction yields This compound (


Separating

synthesis, stabilization, and HPLC separation




Chemical Basis of Separation

The separation relies on the polarity differences of the

  • Hydroxocobalamin (OH-Cbl): At acidic pH (< 7), this exists as Aquacobalamin (

    
    -Cbl
    
    
    ). The positive charge makes it the most polar, eluting earliest on Reverse Phase (C18).
  • This compound (

    
    -Cbl):  The 
    
    
    group coordinates via Nitrogen (nitro) or Oxygen (nitrito). The stable isolated form is the Nitrocobalamin (Co-N bonded). It is neutral overall (Co
    
    
    + Corrin
    
    
    + PO
    
    
    + NO
    
    
    = 0). It elutes after OH-Cbl but before the less polar CN-Cbl.
  • Cyanocobalamin (CN-Cbl): Neutral and less polar than the nitro- derivative.

Reaction Pathway & Mechanism[1]

The formation of this compound occurs via the displacement of the water/hydroxyl ligand by nitrite. This equilibrium is pH-sensitive.

CobalaminReactionOHCblHydroxocobalamin(OH-Cbl)AquaCblAquacobalamin(H2O-Cbl+)[Acidic pH Form]OHCbl->AquaCblpH < 7.0NO2CblThis compound(NO2-Cbl)[Neutral Product]AquaCbl->NO2Cbl+ NO2- (Ligand Exchange)NitriteNitrite (NO2-)Nitrite->AquaCbl

Figure 1: Ligand exchange pathway. Hydroxocobalamin converts to the cationic Aquacobalamin in acidic media, which then reacts with nitrite to form the neutral this compound.

Experimental Protocols

Protocol A: In-Situ Synthesis of this compound Standard

Note: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reagents:

  • Hydroxocobalamin Hydrochloride (Reference Standard).

  • Sodium Nitrite (

    
    ), analytical grade.
    
  • 0.1 M Acetate Buffer (pH 5.0).

Procedure:

  • Preparation of Stock: Dissolve 10 mg of Hydroxocobalamin in 10 mL of Acetate Buffer (pH 5.0). Solution will be deep red.[1]

  • Reaction: Add a 10-fold molar excess of Sodium Nitrite (approx. 5 mg) to the solution.

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes in the dark.

  • Observation: The solution color will shift from deep red to a slightly orange-red (characteristic of the nitro- ligand).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: HPLC Separation Method

This method utilizes a phosphate-methanol gradient to maximize resolution between the charged aquacobalamin and the neutral nitro/cyano forms.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Phenomenex Luna 5µm or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (

), adjusted to pH 3.5 with Phosphoric Acid.
Mobile Phase B 100% Methanol (HPLC Grade).
Flow Rate 1.0 mL/min.
Temperature 25°C (Ambient).[2]
Injection Volume 20 µL.
Detection DAD at 351 nm (Quantitation) and 550 nm (Identity confirmation).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.090%10%Injection / Equilibration
5.090%10%Isocratic Hold (Elute Salts)
20.060%40%Linear Gradient
25.010%90%Wash Step
26.090%10%Re-equilibration
35.090%10%End of Run

Results and Data Analysis

Retention Characteristics

Under the acidic conditions (pH 3.5) of this method, the elution order is strictly governed by the charge state of the central cobalt coordination complex.

AnalyteStructure State (pH 3.5)Approx. Retention Time (min)*Relative Polarity
Hydroxocobalamin

(Cationic)
8.5 - 9.5Most Polar
This compound

(Neutral)
12.0 - 13.5Intermediate
Cyanocobalamin

(Neutral)
15.0 - 16.5Least Polar

*Retention times may vary based on column dead volume and specific C18 carbon load.

Method Validation Criteria (Self-Validating)

To ensure the system is operating correctly, verify the following:

  • Resolution (

    
    ):  The resolution between the Hydroxocobalamin and this compound peaks must be 
    
    
    . If
    
    
    , decrease the % Methanol in the initial isocratic hold.
  • Peak Symmetry: The Hydroxocobalamin peak may tail slightly due to interaction with residual silanols. A tailing factor (

    
    ) 
    
    
    is acceptable.
  • Spectral Ratio: For this compound confirmation, the ratio of Absorbance (351 nm / 525 nm) should be monitored. A deviation >10% from the standard suggests degradation to Hydroxocobalamin.

Workflow Diagram

HPLC_WorkflowStartStart: Sample PreparationProtectCRITICAL: Use Amber Glassware(Light Sensitive)Start->ProtectSynthSynthesis:Mix OH-Cbl + Nitrite(pH 5.0, 10 min)Protect->SynthInjectInject 20 µL into HPLCSynth->InjectSepSeparation (C18 Column)Gradient: 10% -> 40% MeOHInject->SepDetectDetection (DAD)351 nm (Quant)550 nm (ID)Sep->DetectDataData Analysis:Confirm Retention Order(OH-Cbl < NO2-Cbl < CN-Cbl)Detect->Data

Figure 2: Analytical workflow emphasizing the critical light-protection step and the synthesis-to-analysis pipeline.

Troubleshooting & Expert Tips

  • Light Sensitivity: Cobalamins are notoriously photolabile. The Co-C bond in alkyl-cobalamins (like Methylcobalamin) and the Co-N bond in this compound can cleave under white light. Always perform sample prep in a room with UV-filtered lighting or use amber glassware wrapped in foil.

  • pH Control is Vital: If the mobile phase pH drifts above 5.0, the Hydroxocobalamin peak will broaden and shift later, potentially co-eluting with this compound. The phosphate buffer must be maintained at pH 3.5 ± 0.1 to keep the OH-Cbl in the distinct aquacobalamin form.

  • Peak Identification: If you lack a pure this compound standard, run a pure Hydroxocobalamin standard first. The new peak appearing after the main peak upon addition of nitrite is your target analyte.

References

  • MDPI. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2015). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl). Retrieved from [Link]

  • Mettler Toledo. Peak Identification of Cyanocobalamin According to USP 35-NF 30. Retrieved from [Link]

  • ResearchGate. (2015). Mechanistic information on the nitrite-controlled reduction of aquacob(III)alamin. Retrieved from [Link]

Application Note & Protocol: Probing Ligand Exchange Dynamics of Nitritocobalamin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for studying ligand exchange reactions involving nitritocobalamin (NO₂Cbl). As a critical intermediate in the metabolic fate of nitric oxide (NO) scavenged by cobalamins, understanding the kinetics and mechanisms of its reactions with biological nucleophiles is of paramount importance.[1] This application note details the synthesis and characterization of this compound, protocols for monitoring its ligand exchange with thiols, such as glutathione, and the analytical techniques essential for robust data acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

Vitamin B12, or cobalamin, is a complex organometallic cofactor essential for various metabolic processes.[2][3] Its central cobalt ion can coordinate with a variety of ligands at its upper (β) axial position. This compound (NO₂Cbl), a derivative where a nitrite group is coordinated to the cobalt, is a significant species in the context of nitric oxide (NO) biochemistry. NO, a vital signaling molecule, can be scavenged by the reduced form of cobalamin, cob(II)alamin, to form nitrosylcobalamin, which is subsequently oxidized to this compound in the presence of oxygen.[1]

The stability and reactivity of this compound within a biological milieu are of considerable interest. Ligand exchange reactions, where the nitrite ligand is displaced by other nucleophiles, are fundamental to its potential physiological roles and downstream effects.[1] Thiols, particularly the abundant intracellular antioxidant glutathione (GSH), are key biological nucleophiles that can react with this compound.[4][5] Elucidating the kinetics and mechanism of these exchange reactions is crucial for understanding the ultimate fate of scavenged NO and the potential modulation of cobalamin-dependent enzyme activity.[4][5][6]

This guide provides a detailed experimental framework for investigating these ligand exchange reactions, with a focus on the reaction between this compound and glutathione.

Synthesis and Characterization of this compound

The synthesis of this compound is a prerequisite for studying its reactivity. A common and effective method involves the reaction of hydroxocobalamin (H₂OCbl⁺) with a source of nitrite.

Protocol 1: Synthesis of this compound

  • Materials:

    • Hydroxocobalamin hydrochloride (H₂OCbl·HCl)

    • Sodium nitrite (NaNO₂)

    • Phosphate buffer (0.1 M, pH 7.0)

    • Deionized water

    • Amber vials to protect from light[7]

  • Procedure:

    • Prepare a stock solution of H₂OCbl·HCl in deionized water (e.g., 1 mM).

    • In an amber vial, add an aliquot of the H₂OCbl·HCl stock solution to the phosphate buffer.

    • Add a molar excess of NaNO₂ (e.g., 10-fold excess) to the H₂OCbl solution.

    • Gently mix the solution and allow it to react at room temperature for approximately 30 minutes, protected from light. The color of the solution will change from red to a more orange-red upon formation of this compound.

Characterization:

The successful synthesis of this compound must be confirmed using spectroscopic techniques.

  • UV-Vis Spectroscopy: This is the primary method for monitoring the formation of this compound and its subsequent reactions.[2][8] The UV-Vis spectrum of this compound is distinct from that of hydroxocobalamin.

    Cobalamin SpeciesKey Absorption Maxima (λmax, nm)
    Hydroxocobalamin (H₂OCbl⁺)~351, ~525
    This compound (NO₂Cbl)~354, ~530-540
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to confirm the purity of the synthesized this compound and to separate it from any unreacted starting material or byproducts.[9][10][11]

  • Mass Spectrometry (MS): Mass spectrometry provides definitive identification by determining the molecular weight of the synthesized compound.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, confirming the coordination of the nitrite ligand.[15][16][17][18][19]

Experimental Setup for Ligand Exchange Reactions

The core of this application note is the detailed protocol for monitoring the ligand exchange reaction between this compound and a thiol, using glutathione as a representative example. The reaction is typically monitored under pseudo-first-order conditions, with the thiol in large excess.

Protocol 2: Kinetic Analysis of the Reaction between this compound and Glutathione

  • Materials:

    • Synthesized and characterized this compound stock solution (e.g., 1 mM in deionized water)

    • Glutathione (GSH)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Deionized water

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

    • Quartz cuvettes

  • Procedure:

    • Prepare a series of GSH solutions of varying concentrations in the phosphate buffer. Ensure the pH of each solution is accurately adjusted.

    • Equilibrate the UV-Vis spectrophotometer and the GSH solution in the cuvette to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette containing the GSH solution. The final concentration of this compound should be significantly lower than the lowest GSH concentration (e.g., 50 µM NO₂Cbl).

    • Immediately begin recording the absorbance change over time at a wavelength where the spectral change between reactant and product is maximal. For the reaction with GSH, monitoring the decrease in absorbance at around 354 nm is often suitable.[1]

    • Continue data collection until the reaction reaches completion (i.e., no further change in absorbance is observed).

Data Analysis:

The observed rate constants (k_obs) for the reaction at each glutathione concentration can be determined by fitting the absorbance versus time data to a single exponential decay function.

A plot of k_obs versus the glutathione concentration ([GSH]) will elucidate the reaction mechanism. For a simple bimolecular reaction, this plot should be linear, with the slope representing the second-order rate constant.

Mechanistic Insights from Kinetic Data

Kinetic studies on the reaction between this compound and glutathione have suggested a two-step dissociative interchange mechanism.[1] In this proposed pathway, the nitrite ligand first dissociates from the cobalamin, forming an aquacobalamin (H₂OCbl⁺) intermediate, which then rapidly reacts with glutathione to form glutathionylcobalamin (GSCbl).[1]

Ligand_Exchange_Mechanism NO2Cbl This compound (NO₂Cbl) H2OCbl Aquacobalamin (H₂OCbl⁺) NO2Cbl->H2OCbl k₁ (slow, dissociation) H2OCbl->NO2Cbl k₋₁ GSCbl Glutathionylcobalamin (GSCbl) H2OCbl->GSCbl k₂ (fast, +GSH) GSCbl->H2OCbl k₋₂

Caption: Proposed dissociative interchange mechanism for the reaction of this compound with glutathione.

Advanced Analytical Techniques for Comprehensive Analysis

While UV-Vis spectroscopy is a powerful tool for kinetic analysis, a multi-faceted analytical approach provides a more complete understanding of the reaction.

  • HPLC-MS/MS: This technique is invaluable for identifying and quantifying the various cobalamin species present in the reaction mixture over time.[9] It can definitively confirm the formation of glutathionylcobalamin and detect any other potential intermediates or side products.

  • NMR Spectroscopy: For more detailed structural elucidation of the final products and any stable intermediates, 2D NMR techniques can be employed.[15][17][19]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, several control experiments and validation steps should be incorporated:

  • Purity of Reagents: The purity of the synthesized this compound and the glutathione should be confirmed before use.

  • pH Control: The pH of the reaction buffer must be carefully controlled and monitored, as the reaction rates of cobalamin ligand exchange can be pH-dependent.[6][20]

  • Temperature Control: Maintaining a constant and accurate temperature is crucial for obtaining reproducible kinetic data.

  • Control Reactions: Running control experiments, such as the reaction of this compound in the absence of glutathione, is essential to account for any background decomposition.

  • Independent Verification: Where possible, the results obtained from UV-Vis kinetics should be corroborated by an independent technique, such as HPLC-MS/MS.

Conclusion

The experimental framework detailed in this application note provides a robust and reliable approach for investigating ligand exchange reactions involving this compound. By combining careful synthesis and characterization with rigorous kinetic analysis and advanced analytical techniques, researchers can gain valuable insights into the reactivity of this important cobalamin derivative. This knowledge is fundamental to understanding its biological roles and potential as a therapeutic agent.

References

  • Weinberg, J. B., et al. (1995). Nitric oxide interactions with cobalamins: biochemical and functional consequences. Blood, 86(3), 1184–1193. [Link]

  • Weinberg, J. B., et al. (1995). Nitric oxide interactions with cobalamins: Biochemical and functional consequences. ResearchGate. [Link]

  • Careri, M., et al. (1998). Direct species-selective determination of cobalamins by ionspray mass spectrometry and... RSC Publishing. [Link]

  • Anton, D. L., et al. (1982). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 104(18), 4931–4933. [Link]

  • Yang, Z., et al. (2022). Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Wolthers, B. G., & Hogenkamp, H. P. (2003). Reactions of Nitric Oxide with Vitamin B12 and Its Precursor, Cobinamide. Biochemistry, 42(29), 8791–8799. [Link]

  • Liptak, M. D., et al. (2007). Nitroxylcob(III)alamin: Synthesis and X-ray Structural Characterization. Angewandte Chemie International Edition, 46(28), 5364–5366. [Link]

  • Hannibal, L., et al. (2009). Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate. PMC. [Link]

  • Zang, L., et al. (2015). High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. Analytical Chemistry, 87(20), 10323–10330. [Link]

  • Wolak, M., & van Eldik, R. (2003). Reactions of Nitric Oxide With Vitamin B12 and Its Precursor, Cobinamide. PubMed, 42(29), 8791-9. [Link]

  • Zang, L., et al. (2015). High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. Analytical Chemistry, 87(20), 10323–10330. [Link]

  • Oyewale, A. O., et al. (2020). A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes. PMC. [Link]

  • Bauer, J. A., et al. (1998). Synthesis, characterization and nitric oxide release profile of nitrosylcobalamin: a potential chemotherapeutic agent. Anti-cancer drugs, 9(3), 203–211. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. FDA. [Link]

  • Mettler Toledo. (n.d.). Vitamin B12 Analysis - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • Buchholz, B. A., et al. (2006). Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin. Proceedings of the National Academy of Sciences, 103(17), 6515–6520. [Link]

  • Medek, A., & Frydman, L. (2000). A Multinuclear Solid-State NMR Analysis of Vitamin B12 in Its Different Polymorphic Forms. Journal of the American Chemical Society, 122(4), 684–691. [Link]

  • Public Analyst Scientific Services. (n.d.). An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. GOV.UK. [Link]

  • Medek, A., & Frydman, L. (2000). A Multinuclear Solid-State NMR Analysis of Vitamin B12 in Its Different Polymorphic Forms. ResearchGate. [Link]

  • Brown, K. L., & Evans, D. R. (2001). Investigations of B12 derivatives with inorganic ligands using 2D NMR spectroscopy. Ligand responsive shifts suggest that the deoxyadenosyl moiety in coenzyme B12 has a steric trans influence. Journal of the American Chemical Society, 123(40), 9780–9791. [Link]

  • Singh, A., et al. (2021). Spectroscopic Investigation of Nitric Oxide-Cobalamin Interactions: Oxidation, Binding, and Biological Implications. ResearchGate. [Link]

  • GL Sciences. (n.d.). Vitamin B12 Analysis in Food by HPLC. GL Sciences. [Link]

  • Oyewale, A. O., et al. (2020). A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes. ResearchGate. [Link]

  • ResearchGate. (n.d.). spectrum of UV-vis spectroscopy for Cobalamin with different concentrations. ResearchGate. [Link]

  • Pagano, B., et al. (1991). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representation of the UV absorption spectra of the cobalamin peaks from... ResearchGate. [Link]

  • Bauer, J. A. (1998). Synthesis, characterization and nitric oxide release profile of nitrosylcobalamin: a potential chemotherapeutic agent. IMR Press. [Link]

  • Shrestha, S., et al. (2021). “Estimation and Validation of Methylcobalamin in Tablet Dosage form using UV-Visible Spectrophotometric Method”. American Scientific Research Journal for Engineering, Technology, and Sciences, 77(1), 185-195. [Link]

  • Hannibal, L., et al. (2005). Accurate assessment and identification of naturally occurring cellular cobalamins. Ovid. [Link]

  • Liptak, M. D., et al. (2007). Nitroxylcob(III)alamin: Synthesis and X-ray Structural Characterization. ResearchGate. [Link]

  • Stich, T. A., et al. (2006). Spectroscopic and Computational Studies of Co1+Cobalamin: Spectral and Electronic Properties of the “Superreduced” B12 Cofactor. Journal of the American Chemical Society, 128(28), 9050–9059. [Link]

  • National Institute of Standards and Technology. (2008). Traceable quantitation of cyanocobalamin (vitamin B12) via measurement of cobalt and phosphorus: a comparative assessment using inductively coupled plasma atomic emission spectrometry (ICP-AES) and ion chromatography (IC). RSC Publishing. [Link]

  • Malik, W. U., et al. (1977). Ligand Exchange Reactions in Some Pentaamminecobalt(III) Complexes. Indian Journal of Chemistry, 15A, 11-13. [Link]

  • van der Meer, M. G., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science, 14(36), 9875–9883. [Link]

  • Fedosov, S. N., & Berglund, P. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin. Molecules, 29(3), 585. [Link]

  • Save My Exams. (2024). Ligand Substitution Experiments (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Food Standards Agency. (2000). Vitamin B12 - A review of analytical methods for use in food. GOV.UK. [Link]

  • van der Meer, M. G., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Radboud Repository. [Link]

  • Quadram Institute Bioscience. (n.d.). Vitamin B12 Analysis and Quantification. QIB Extra | Norwich. [Link]

  • Kolhouse, J. F., & Allen, R. H. (1977). Are ligand assay methods specific for cobalamin? A survey report. The Journal of clinical investigation, 60(6), 1381–1392. [Link]

  • Wolthers, B. G., & Hogenkamp, H. P. (1998). Reaction of Hydroxocobalamin with Thiols. Journal of the American Chemical Society, 120(49), 12978–12981. [Link]

  • Assefa, D. A., & Yihun, B. D. (2023). Kinetics and Mechanism of Ligand Substitution Reaction of Tetraamine Macrocyclic Ligand with Tridentate Schiff Base in Copper. Inorganic Chemistry Research, 7(2), 221-229. [Link]

  • Hampton, M. B., & Reddie, K. G. (2020). Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io. [Link]

  • Clark, J. (2023). Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

  • Harris, T. D., et al. (2019). Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes. Inorganic Chemistry, 58(3), 2091–2102. [Link]

  • Hampton, M. B., & Reddie, K. G. (2012). The chemistry of thiol labeling reactions. The principal reactions of... ResearchGate. [Link]

  • Tiso, M., & Tejero, J. (2020). Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential. British Journal of Pharmacology, 177(4), 784–801. [Link]

  • Bellevue College. (n.d.). Lab 8: Ligand Substitution in Transition Metal Complexes. Bellevue College. [Link]

Sources

Application Notes and Protocols for the Extraction and Analysis of Nitritocobalamin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitritocobalamin in Research and Development

This compound, a member of the cobalamin (Vitamin B12) family, is distinguished by a nitrite (NO₂⁻) ligand coordinated to the central cobalt atom. While not one of the primary active forms of Vitamin B12 in the human body, its role as a synthetic intermediate and its potential involvement in nitric oxide metabolism have garnered increasing interest within the scientific community.[1][2] Accurate and reliable methods for the extraction and quantification of this compound from various matrices are therefore crucial for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of solvent selection and protocol optimization for the successful extraction and analysis of this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. The protocols outlined herein are designed to be self-validating systems, promoting reproducibility and confidence in your results.

Physicochemical Properties and Stability Considerations

A thorough understanding of this compound's properties is fundamental to developing effective extraction and analysis strategies.

Structural and Chemical Properties: this compound is a complex organometallic compound with a molecular formula of C₆₂H₈₈CoN₁₃O₁₄P·NO₂ and a molecular weight of approximately 1375.37 g/mol .[3][4] Like other cobalamins, it is a water-soluble molecule.[5] The central cobalt ion is coordinated to a corrin ring, with the nitrite group and a 5,6-dimethylbenzimidazole nucleotide occupying the axial positions.

Stability Profile: The stability of cobalamins, including this compound, is a critical factor that must be managed throughout the entire analytical workflow. Key factors influencing stability include:

  • pH: Cobalamins are most stable in a slightly acidic to neutral pH range, typically between 4.0 and 7.0.[6] Strong acidic or alkaline conditions can lead to degradation.[6] For instance, cyanocobalamin shows significant degradation in strongly alkaline solutions.[6]

  • Light: All forms of cobalamin are sensitive to light and can undergo photolytic degradation.[7] Therefore, it is imperative to work under subdued light and use amber-colored glassware or light-blocking tubes.

  • Temperature: Elevated temperatures can accelerate the degradation of cobalamins.[6] While some heating may be necessary for extraction, prolonged exposure to high temperatures should be avoided.

Solvent Selection for this compound Extraction: A Strategic Approach

The choice of extraction solvent is paramount for achieving high recovery of this compound from a sample matrix. The ideal solvent should effectively solubilize the analyte while minimizing the co-extraction of interfering substances.

Initial Extraction from Solid and Semi-Solid Matrices:

For the initial extraction of this compound from matrices such as pharmaceutical formulations, food products, or biological tissues, aqueous buffer systems are the preferred choice. This is due to the water-soluble nature of cobalamins.

Solvent System pH Range Rationale and Key Considerations
Acetate Buffer 4.0 - 5.5This buffer system is widely used for cobalamin extraction as it aligns with their optimal stability range.[8][9] The slightly acidic pH also aids in the denaturation of proteins, releasing protein-bound this compound.
Phosphate Buffer 5.8 - 7.0Phosphate buffers offer good buffering capacity in the slightly acidic to neutral range, which is also suitable for cobalamin stability.[9]

Enhancing Extraction Efficiency:

To improve the release of this compound from the sample matrix, particularly from complex biological samples, the following techniques can be employed in conjunction with the aqueous buffer extraction:

  • Sonication: Ultrasonic-assisted extraction can enhance the penetration of the solvent into the sample matrix, leading to improved recovery.[10]

  • Heating: Gentle heating (e.g., in a water bath at 60-100°C) can facilitate the release of protein-bound cobalamins.[10] However, the temperature and duration should be carefully controlled to prevent thermal degradation.

Consideration for Liquid-Liquid Extraction (LLE):

While less common for initial extraction from solid samples, LLE can be a valuable technique for purifying aqueous extracts. However, the high water solubility of this compound presents a challenge. Halohydrin solvents have been historically used for the liquid-liquid extraction of vitamin B12 materials from aqueous solutions.[11]

Sample Clean-up and Concentration: The Role of Solid-Phase Extraction (SPE)

Following the initial extraction, a sample clean-up and concentration step is often necessary to remove interfering compounds and to increase the analyte concentration to a level suitable for detection. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

SPE Sorbent Selection:

The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound.

Sorbent Type Mechanism Suitability for this compound
Reversed-Phase (e.g., C18, Oasis HLB) Hydrophobic interactionsThis compound, being a relatively polar molecule, will have some retention on reversed-phase sorbents. This allows for the removal of more polar impurities during the washing step. Elution is achieved with a more non-polar solvent. This is a commonly used approach for cobalamin purification.
Ion-Exchange Electrostatic interactionsDepending on the pH of the sample and the charge of the this compound molecule, ion-exchange SPE could be employed for selective purification.

A Generic SPE Protocol for this compound Clean-up:

The following protocol provides a general framework for SPE clean-up. Optimization of solvent volumes and compositions may be necessary for specific sample types.

Caption: A typical solid-phase extraction workflow for this compound purification.

Solvent Systems for Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common technique for the separation and quantification of this compound.

Mobile Phase Selection for Reversed-Phase HPLC:

Reversed-phase HPLC is the predominant mode of separation for cobalamins. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Component Organic Modifier Key Considerations
Acetate Buffer (pH 4.0-6.0) Methanol or AcetonitrileThe pH of the aqueous phase is critical for controlling the retention and peak shape of cobalamins. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate different cobalamin analogues.
Phosphate Buffer (pH 5.8-7.0) Methanol or AcetonitrileSimilar to acetate buffers, phosphate buffers provide good pH control in a suitable range for cobalamin analysis. The choice between methanol and acetonitrile can influence the selectivity of the separation.

Detailed Protocols

Protocol 1: Extraction of this compound from a Solid Pharmaceutical Formulation

This protocol is designed for the extraction of this compound from tablets or capsules.

Materials:

  • This compound reference standard

  • Acetate buffer (0.1 M, pH 4.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mortar and pestle

  • Volumetric flasks (amber)

  • Centrifuge and centrifuge tubes (amber)

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Weigh and finely powder a representative number of tablets.

  • Extraction: Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to an amber volumetric flask. Add a sufficient volume of acetate buffer (pH 4.5) to submerge the powder.

  • Sonication: Place the flask in an ultrasonic bath for 15-20 minutes to facilitate dissolution and extraction.

  • Dilution and Centrifugation: Dilute the sample to the final volume with the acetate buffer. Centrifuge an aliquot of the extract to pellet any insoluble excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample by HPLC.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up of an Aqueous Extract

This protocol describes the use of a C18 SPE cartridge to clean up an aqueous extract containing this compound.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Aqueous extract containing this compound

  • SPE manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the aqueous extract onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol into a collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Caption: Overall analytical workflow for this compound from sample to analysis.

Conclusion and Future Perspectives

The successful extraction and analysis of this compound hinge on a careful selection of solvents and a systematic approach to protocol development. The principles and protocols outlined in this guide provide a robust framework for researchers in this field. While the provided methods are based on established principles for cobalamin analysis, it is important to acknowledge the relative scarcity of literature specifically focused on this compound. Future research should aim to conduct comparative studies to determine the optimal extraction and analysis conditions tailored specifically for this important analogue. Such studies will further enhance the accuracy and reliability of this compound quantification, thereby supporting its continued investigation in various scientific disciplines.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • GOV.UK. (n.d.). An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. Retrieved from [Link]

  • Gana, I. A., Bvenura, C., & Ncube, E. N. (2020). A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes. Heliyon, 6(10), e05242. [Link]

  • Rickes, E. L., & Wood, T. R. (1955). U.S. Patent No. 2,700,635. Washington, DC: U.S.
  • Food and Drug Administration. (2023, June 2). Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. Retrieved from [Link]

  • Le, T. T., & Were, L. M. (2019). The efficiency of ultrasonic-assisted extraction of cyanocobalamin is greater than heat extraction. Food Research, 3(6), 757-764. [Link]

  • Ahmad, I., Mirza, T., & Qadeer, K. (2023). Comparative Evaluation of Photostability of Commercially Available Intravenous Preparations of Cobalamins: A Kinetic Study. Hamdard Medicus, 66(1).
  • Ganjali, M. R., Gholivand, M. B., & Abolhasani, J. (2007). Use of solid phase extraction for sample clean-up and preconcentration of vitamin B12 in multivitamin tablet before HPLC-UV, UV and atomic absorption spectrophotometry. Journal of Food and Drug Analysis, 15(1), 86-91.
  • Zironi, E., et al. (2022). Analysis of Cobalamin (Vit B12) in Ripened Cheese by Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Foods, 11(18), 2785. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Sunresin. (n.d.). Separation And Purification Of Vitamin B12. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry. PLoS One, 17(6), e0269556. [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Jacobsen, D. W., & Green, R. (1994). This compound and nitrosocobalamin may be confused with sulfitocobalamin using cation-exchange chromatography.
  • Kumudha, A., & Sarada, R. (2015). Effect of Different Extraction Methods on Vitamin B12 from Blue Green Algae, Spirulina Platensis. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-6.
  • Austin Publishing Group. (2016, April 14). Analytical Methodologies for Determination of Methylcobalamin: An Overview. Retrieved from [Link]

  • Krick, T. P., & Miller, D. M. (1983). High-performance liquid chromatographic separation of cobalamins.
  • Rickes, E. L., et al. (1951). U.S. Patent No. 2,738,302. Washington, DC: U.S.
  • Bauer, J. A., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. Chromatographia, 77(11-12), 765-773. [Link]

  • Sension, R. J., et al. (2005). Time-resolved spectroscopic studies of B12 coenzymes: comparison of the influence of solvent on the primary photolysis mechanism and geminate recombination of methyl-, ethyl-, n-propyl-, and 5'-deoxyadenosylcobalamin. The Journal of Physical Chemistry B, 109(46), 21976-21988.

Sources

Troubleshooting & Optimization

preventing photo-degradation of nitritocobalamin samples

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Prevention of Photo-Homolysis in Nitritocobalamin (


-

) Samples Date: October 26, 2023

Executive Summary & Core Directive

Welcome to the technical support center for cobalamin derivatives. You are likely here because you have observed spectral shifts, unexpected nitric oxide (NO) release, or peak broadening in your HPLC data.

The Bottom Line: this compound is a "caged" nitric oxide donor. The Cobalt-Ligand bond is designed to be labile. It does not "degrade" in the traditional sense; it activates upon photon absorption. Therefore, preventing degradation is actually an exercise in preventing activation .

This guide moves beyond basic "store in the dark" advice. We will engineer a Dark Chain of Custody to ensure the integrity of your samples from synthesis to analysis.

The Physics of Degradation (The "Why")

To prevent degradation, you must understand the quantum mechanics of the failure mode. This compound exists in equilibrium between the nitro (


-bonded) and nitrito (

-bonded) forms. Light irradiation triggers a homolytic cleavage of the Co-ligand bond.
The Photolytic Cascade

When photons (specifically UV < 400nm and Green ~530nm) strike the corrin ring, they excite the complex to a state where the Co-NO


 bond energy is overcome.

PhotolysisMechanism Nitrito This compound (Cbl-NO2) Excited Excited State (Cbl-NO2)* Nitrito->Excited Photon Absorption (hv < 550nm) RadicalPair Radical Pair [Co(II) + •NO2] Excited->RadicalPair Homolytic Cleavage RadicalPair->Nitrito Recombination (Dark/Cage Effect) Aqua Aquacobalamin (B12a) RadicalPair->Aqua Solvent Trap (H2O) NO_Release NO / NO2 Release RadicalPair->NO_Release Diffusion

Figure 1: The photolytic pathway. Note that "Recombination" is your only safety net; once the radical pair diffuses, the sample is permanently altered.

The "Dark Chain of Custody" Protocol

Do not rely on standard amber vials alone. Standard amber glass blocks UV but transmits significant visible light in the 500-600nm range, which overlaps with the


 absorption bands of cobalamins.
Workflow Visualization

ChainOfCustody Prep 1. Preparation (Red Light Only) Filter 2. Filtration (Foil-Wrapped Syringe) Prep->Filter < 2 mins exposure Storage 3. Storage (-20°C, Desiccated) Filter->Storage Immediate Freeze Analysis 4. Analysis (Fast-Scan / Autosampler Cover) Storage->Analysis Thaw in Dark

Figure 2: The Dark Chain of Custody. Every transition point is a risk vector for photon infiltration.

Step-by-Step Implementation
  • The Red Light Rule:

    • Protocol: All manipulation must occur under monochromatic red light (

      
       nm).
      
    • Why? The quantum yield for cobalamin photolysis drops precipitously above 600 nm.

    • Equipment: Install red LED strips or photographic safelights in your hood. Do not just dim the room lights; fluorescent ballasts emit UV spikes even when dimmed.

  • The "Russian Doll" Storage Method:

    • Inner Layer: Sample in an amber vial (silanized glass preferred to prevent surface adsorption).

    • Middle Layer: Wrap the vial entirely in aluminum foil.

    • Outer Layer: Place inside a light-proof cardboard box or opaque canister.

    • Reasoning: Amber glass is a filter, not a block. High-intensity lab lighting can still drive photolysis over days.

  • Solvent & pH Control:

    • Protocol: Maintain pH between 4.0 and 7.0.

    • Why? At pH < 3, the benzimidazole base protonates and detaches ("base-off" form), altering the electronic structure and making the Co-Ligand bond more susceptible to cleavage [1].

Troubleshooting & FAQs

Q1: My red this compound solution turned brown/yellow. What happened?

Diagnosis: Conversion to Aquacobalamin (


).[1][2]
Explanation:  When the 

group is lost, water molecules from the solvent coordinate to the Cobalt center. Aquacobalamin has a distinct brownish-yellow tint in neutral solution compared to the deep orange-red of this compound. Fix: This is irreversible. Discard the sample. For future batches, ensure your water source is degassed; dissolved oxygen can accelerate the oxidation of the photolyzed radical intermediates [2].
Q2: Can I use a standard HPLC autosampler?

Diagnosis: Potential "On-Column" Photolysis. Risk: Most autosamplers have clear plastic doors and internal LED lighting. Your sample sits there for hours. The Fix:

  • Hardware: Cover the autosampler door with aluminum foil or a blackout curtain.

  • Vials: Use "amberized" HPLC vials, but verify they are true amber glass, not just coated plastic.

  • Method: Set the tray temperature to 4°C. Thermal energy contributes to the bond instability, though less than light.

Q3: How do I prove my sample is still this compound? (Validation)

Method: UV-Vis Ratiometric Analysis. Do not rely on a single wavelength. Use the ratio of absorbance bands.

  • Take a spectrum (quickly, in the dark).

  • This compound typically exhibits a shift in the

    
    -band (Soret) compared to Aquacobalamin.
    
  • Calculate the ratio

    
    .
    
    • Significant deviation (>10%) from your standard indicates partial photolysis.

Data Table: Light Source Safety Profile
Light SourceWavelength (

)
Risk LevelAction Required
Direct Sunlight Full SpectrumCRITICAL Total sample loss in < 5 mins [3].
Fluorescent Lab Lights White (peaks at 435/546 Hg lines)HIGH Wrap in foil immediately.
Amber Glass (Standard) Transmits > 500nmMODERATE Safe for short transport, unsafe for storage.
Red LED > 620 nmSAFE Approved for handling.

References

  • Wolak, M., et al. (2001). "Kinetics and mechanism of the reversible binding of nitric oxide to reduced cobalamin B(12r)." Journal of the American Chemical Society.

  • Hannibal, L., et al. (2013). "Photodegradation of cobalamins in aqueous solutions and in human blood." Clinical Chemistry and Laboratory Medicine.

  • Ahmad, I., et al. (1992).[3] "Photolysis of cyanocobalamin in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis.

  • Fox, J.B., et al. (1971). "The effect of light on vitamin B12." Journal of Agricultural and Food Chemistry.

Sources

troubleshooting low yield in nitritocobalamin preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitritocobalamin preparation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during the synthesis of this compound. Our approach is rooted in a deep understanding of the underlying chemistry and extensive laboratory experience to ensure you can confidently navigate your experimental challenges.

Troubleshooting Guide: Addressing Low Yields

Low yields in this compound synthesis can arise from various factors, from the quality of starting materials to the nuances of the reaction and purification conditions. This section provides a structured, question-and-answer-based approach to diagnose and solve these problems.

Question 1: My final yield of this compound is significantly lower than expected. Where should I start my investigation?

A low final yield is a common issue that can often be traced back to one of three main areas: inefficient conversion of the starting material, degradation of the product during the reaction or workup, or losses during purification.

To systematically troubleshoot this, we recommend a stepwise evaluation of your process. The following diagram illustrates a logical workflow for identifying the root cause of low yield.

Troubleshooting_Workflow start Low Yield Observed sub_check Starting Material Conversion Efficiency start->sub_check Step 1: Evaluate Starting Material reaction_check Reaction Conditions & Product Stability sub_check->reaction_check If conversion is good, proceed solution Optimized Protocol & Higher Yield sub_check->solution Optimize Conversion purification_check Purification Efficiency reaction_check->purification_check If stable, proceed reaction_check->solution Adjust Conditions purification_check->solution If efficient, problem solved purification_check->solution Refine Purification

Caption: A stepwise workflow for troubleshooting low this compound yield.

Begin by examining the conversion of your starting cobalamin (typically cyanocobalamin or hydroxocobalamin). If the conversion is inefficient, your final yield will inherently be low. If the conversion is successful, investigate the reaction conditions for potential product degradation. Finally, assess your purification method for product loss.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section expands on the troubleshooting workflow with specific questions and detailed, evidence-based answers.

Category 1: Starting Material and Reagent Issues

Q: I am starting with cyanocobalamin. Could this be the reason for my low yield?

A: Yes, this is a very common source of low yield. The synthesis of this compound typically proceeds via the reaction of hydroxocobalamin (HOCbl) with a nitrite source.[1][2][3] Cyanocobalamin (CNCbl) is a more stable form of vitamin B12 and the cyano ligand must first be replaced by a hydroxyl or aquo group to generate the reactive hydroxocobalamin.[4][5][6]

Troubleshooting Steps:

  • Ensure Complete Conversion to Hydroxocobalamin: Before adding the nitrite source, you must convert cyanocobalamin to hydroxocobalamin. This is often achieved by photolysis or by using a reducing agent in the presence of air. Monitor this conversion spectroscopically to ensure it has gone to completion.

  • Use Hydroxocobalamin Directly: If possible, start your synthesis directly with hydroxocobalamin to eliminate the initial conversion step and its associated potential for incomplete reaction and side products.

Q: My sodium nitrite solution is old. Could this impact the reaction?

A: Absolutely. Sodium nitrite (NaNO₂) can oxidize over time to sodium nitrate (NaNO₃) when exposed to air. Sodium nitrate is not reactive in this synthesis, leading to an effective reduction in the concentration of your active reagent.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Always use a freshly prepared solution of high-purity sodium nitrite.

  • Verify Reagent Quality: If you suspect your sodium nitrite stock is old, it is best to use a fresh bottle.

Category 2: Reaction Condition Optimization

Q: I am observing a color change during my reaction, but the final product is not pure this compound. What could be happening?

A: This suggests that while a reaction is occurring, you may be forming side products or your desired product is degrading. The stability of cobalamins is highly dependent on factors like pH, temperature, and light.[7][8]

Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale & Potential Issues if Deviated
pH Slightly acidic to neutral (e.g., pH 6.0)[1]Too Low (acidic): Can lead to the degradation of the corrin ring.[7] Too High (basic): May favor the formation of other cobalamin species.
Temperature Low (e.g., 0 °C in an ice bath)[1]Higher temperatures can accelerate the degradation of this compound and other sensitive cobalamin intermediates.[7]
Light Exposure Perform reaction in the dark or under red light.Cobalamins are light-sensitive. Exposure to light, especially UV, can lead to photolytic degradation.
Oxygen Controlled atmosphere (e.g., under an inert gas like argon or nitrogen) is recommended.While the starting material may be prepared in the presence of air, the reaction itself can be sensitive to oxygen. For instance, related compounds like nitrosylcobalamin are highly unstable in air and rapidly oxidize to nitrocobalamin.[9] This indicates a sensitivity of the cobalt center to atmospheric gases.
Reducing Agents Avoid adventitious presence.This compound can be reduced by agents like ascorbic acid to cob(II)alamin.[] Ensure your reaction vessel and reagents are free from such contaminants.

Experimental Protocol: Synthesis of this compound from Hydroxocobalamin [1]

  • Dissolve hydroxocobalamin hydrochloride (HOCbl·HCl) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Cool the solution to 0 °C in an ice bath.

  • While stirring in the dark, add a freshly prepared solution of sodium nitrite (NaNO₂) dropwise. A slight molar excess of NaNO₂ (e.g., 1.2 equivalents) is recommended.

  • Allow the reaction to proceed at 0 °C for a defined period (e.g., 2 hours).

  • Precipitate the product by adding the reaction mixture to cold acetone.

  • Wash the precipitate with cold acetone and dry under a vacuum.

The following diagram illustrates the core synthesis pathway and highlights critical control points.

Synthesis_Pathway cluster_conditions Critical Conditions HOCbl Hydroxocobalamin (HOCbl) Reaction Reaction Vessel HOCbl->Reaction NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Reaction NitritoCbl This compound Reaction->NitritoCbl Successful Synthesis Degradation Degradation Products Reaction->Degradation Side Reactions Temp Low Temperature (0°C) Temp->Reaction pH Controlled pH (~6.0) pH->Reaction Light Darkness Light->Reaction

Caption: Key steps and critical conditions in this compound synthesis.

Category 3: Purification and Product Isolation

Q: I have a good yield before purification, but I lose most of my product during chromatography. How can I improve my recovery?

A: Significant product loss during purification is a strong indicator that your purification method is not optimized for this compound. Cobalamins are structurally similar, making their separation challenging.

Troubleshooting Purification:

  • Method Selection: Cation-exchange chromatography is a common method for separating cobalamins.[11] However, conditions such as the type of resin, buffer composition, and flow rate are critical. For instance, this compound can co-elute with other species like sulfitocobalamin or nitrosocobalamin if the chromatographic conditions are not finely tuned.[11]

  • Optimize Elution: A shallow gradient of increasing ionic strength or a change in pH may be necessary to resolve this compound from other cobalamins.

  • Alternative to Chromatography: For initial purification, precipitation with a non-polar solvent like cold acetone can be effective and may result in a higher initial recovery, although the purity may be lower.[1]

  • Monitor Fractions Carefully: Use a sensitive detection method, such as UV-Vis spectroscopy, to monitor the column eluate and identify the fractions containing your product.

Q: How can I confirm the purity of my final product?

A: Purity assessment is crucial. A seemingly low yield might be a low yield of pure product.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound and detecting any remaining starting material or byproducts.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is distinct. Compare the spectrum of your product to a known standard to confirm its identity.

  • Conversion to Dicyanocobalamin: A common method to assess the purity of a cobalamin preparation is to convert it to dicyanocobalamin, which has a well-defined extinction coefficient, allowing for accurate quantification.[1]

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound preparation.

References

  • Brasch, N. E., et al. (2006). A simple, convenient method to synthesize cobalamins: synthesis of homocysteinylcobalamin, N-acetylcysteinylcobalamin, 2-N-acetylamino-2-carbomethoxyethanethiolatocobalamin, sulfitocobalamin and nitrocobalamin. Dalton Transactions, (44), 5269–5277. [Link]

  • Mascarenhas, R., et al. (2020). The human B12 trafficking protein CblC processes nitrocobalamin. Journal of Biological Chemistry, 295(38), 13277–13288. [Link]

  • Anes, J. M., et al. (1994). This compound and nitrosocobalamin may be confused with sulfitocobalamin using cation-exchange chromatography. Journal of Chromatography B: Biomedical Applications, 660(1), 180–185. [Link]

  • Jacobsen, D. W., & Brasch, N. E. (2006). A Simple, Convenient Method to Synthesize Cobalamins: Synthesis of Homocysteinylcobalamin, N-acetylcysteinylcobalamin, 2-N-acetylamino-2-carbomethoxyethanethiolatocobalamin, Sulfitocobalamin and Nitrocobalamin. Dalton Transactions, (44), 5269-77. [Link]

  • ResearchGate. (2025, August 6). A simple, convenient method to synthesize cobalamins: Synthesis of homocysteinylcobalamin, N-acetylcysteinylcobalamin, 2-N-acetylamino-2- carbomethoxyethanethiolatocobalamin, sulfitocobalamin and nitrocobalamin. [Link]

  • DiDonato, J. A., et al. (2020). Comment on the importance of using nitric oxide gas in the synthesis of nitrosylcobalamin and ICH-validated methods to assess purity and stability. Journal of Biological Chemistry, 295(43), 14789. [Link]

  • Obeid, R., et al. (2022). Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability. Molecules, 28(1), 220. [Link]

  • Ahmad, I., et al. (2023). Comparative Evaluation of Photostability of Commercially Available Intravenous Preparations of Cobalamins: A Kinetic Study. Hamdard Medicus, 66(1). [Link]

  • Vitamin B12 Sunday. (n.d.). Vitamin B12 Forms. [Link]

  • T.E., Wiley, et al. (2014). Spectral and electronic properties of nitrosylcobalamin. Inorganic Chemistry, 53(15), 8070-8081. [Link]

  • Taylor, R. T., & Hanna, M. L. (1976). Incorporation and metabolic conversion of cyanocobalamin by Ehrlich ascites carcinoma cells in vitro and in vivo. Archives of Biochemistry and Biophysics, 173(2), 541–552. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 20623-13-6 | Product Name : this compound. [Link]

  • Today's Practitioner. (2025, December 10). Why the form of vitamin B12 you take may matter more than your intake. [Link]

  • Wikipedia. (n.d.). Vitamin B12. [Link]

Sources

optimizing purification steps to remove unreacted nitrite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrite Removal & Purification Optimizing Workflows for Drug Substance Purity & Nitrosamine Mitigation

Executive Dashboard: The Criticality of Nitrite Removal

Why this matters: In modern pharmaceutical synthesis, unreacted nitrite is not merely a yield-lowering impurity; it is a critical quality attribute (CQA) risk. Residual nitrite (


) under acidic conditions generates nitrous acid (

), a potent nitrosating agent. In the presence of secondary amines, this leads to the formation of nitrosamines (e.g., NDMA), which are strictly regulated mutagenic impurities (ICH M7).

The Scientist’s Directive: Do not treat nitrite removal as an afterthought. It must be an active "kill step" in your process chemistry. This guide outlines the two primary modalities for removal: Chemical Quenching (for rapid, bulk removal) and Chromatographic Purification (for trace polishing).

Module 1: Chemical Quenching (The "Kill" Step)

Core Philosophy: Chemical quenching relies on reacting nitrous acid with a scavenger to convert it into inert gas (


 or 

). The choice of scavenger is often dictated by kinetics and solvent compatibility.
The Superior Agent: Sulfamic Acid ( )
  • Mechanism: Sulfamic acid reacts rapidly with nitrous acid to produce nitrogen gas, water, and sulfuric acid (or bisulfate).

    
    
    
  • Why it wins:

    • Kinetics: The reaction is almost instantaneous at

      
      .
      
    • Safety: It releases inert

      
       gas.
      
    • Solubility: Sulfamic acid is moderately soluble in water but low in organics, allowing excess reagent to be filtered off if working in mixed solvents.

The Risky Alternative: Urea
  • Mechanism: Urea reacts with nitrous acid to form

    
    , 
    
    
    
    , and water.
  • The "Senior Scientist" Warning:

    • Kinetics: Urea is significantly slower than sulfamic acid, often requiring elevated temperatures (

      
      ) to drive the reaction to completion efficiently. This is dangerous if your diazonium intermediate is thermally unstable.
      
    • Carcinogen Risk: If your solvent system contains ethanol , urea can react to form Ethyl Carbamate (urethane), a known carcinogen, especially if heated.[1] Avoid urea in ethanolic solutions.

Protocol: Sulfamic Acid Quench
  • Prerequisite: Reaction mixture at

    
    , pH < 3.
    
  • Step 1 (Quantification): Estimate excess nitrite. If unknown, assume 10-20% excess was used.

  • Step 2 (Addition): Add Sulfamic Acid (solid or 10% aq. solution) in small portions.

    • Observation: Vigorous bubbling (

      
      ) indicates active quenching.
      
  • Step 3 (The Endpoint Check):

    • Wait 5 minutes after bubbling ceases.

    • Spot reaction mixture onto Starch-Iodide Paper .

    • Pass: Paper remains white/colorless.

    • Fail: Paper turns blue/black immediately. Add 0.1 eq more sulfamic acid and repeat.

  • Step 4 (Validation): Ensure pH remains acidic during quench; if pH rises >4, nitrous acid converts to nitrite ion, which is less reactive toward the quencher.

Module 2: Chromatographic Purification (Physical Removal)

Context: Use this when chemical quenching is insufficient (e.g., trace levels <10 ppm required) or when the generation of sulfate salts (from sulfamic acid) interferes with downstream crystallization.

Method: Anion Exchange Chromatography (AEX)

Nitrite is an anion (


). It can be selectively removed using a strong base anion exchange resin (chloride form).
  • Resin Selection: Strong Base Anion (Type I or II) in

    
     form (e.g., quaternary ammonium functionalized polystyrene).
    
  • Selectivity Order:

    
    .
    
    • Note: Sulfate will bind more strongly than nitrite. If your solution has high sulfate, the capacity for nitrite will decrease.

Protocol: AEX Polishing
  • Column Preparation: Pack column with resin (approx. 10g resin per 1g expected nitrite).

  • Conditioning: Flush with 5 CV (Column Volumes) of deionized water.

  • Loading: Load the aqueous reaction mixture (pH adjusted to 5-8 to ensure resin stability and ionization) at a flow rate of 1-2 CV/hour.

    • Critical: Do not load strongly acidic solutions (pH < 2) directly onto standard resins unless specified, as this can degrade the polymer matrix.

  • Elution/Wash: The product (if cationic or neutral) flows through (FT). Nitrite binds to the resin.

  • Regeneration: Strip the column with 1M NaCl or KCl to displace the nitrite.

Visualizing the Workflow

Diagram 1: The Decision Matrix
  • Caption: Logic flow for selecting the optimal nitrite removal strategy based on process constraints.*

NitriteRemovalLogic Start Start: Excess Nitrite Present SolventCheck Is Solvent Ethanolic? Start->SolventCheck TempCheck Is Product Thermally Stable? SolventCheck->TempCheck No AvoidUrea STOP: Risk of Ethyl Carbamate. Use Sulfamic Acid. SolventCheck->AvoidUrea Yes UseSulfamic Use Sulfamic Acid (Standard Protocol) TempCheck->UseSulfamic No (Cold Required) UseUrea Use Urea (Caution: Slow Kinetics) TempCheck->UseUrea Yes (Heat OK) PurityCheck Is Trace (<10ppm) Required? Polishing Add Ion Exchange (AEX) Polishing Step PurityCheck->Polishing Yes End Process End Process PurityCheck->End Process No UseSulfamic->PurityCheck UseUrea->PurityCheck AvoidUrea->PurityCheck

Diagram 2: Sulfamic Acid Quenching Workflow
  • Caption: Step-by-step execution of the sulfamic acid quench with self-validating checkpoints.*

SulfamicWorkflow Step1 1. Cool Reaction (0-5°C) Step2 2. Add Sulfamic Acid (Solid/Soln) Step1->Step2 Step3 3. Observe Gas Evolution (N2 Release) Step2->Step3 Step4 4. Starch-Iodide Test Step3->Step4 Decision Is Paper Blue? Step4->Decision Decision->Step2 Yes (Incomplete) Finish Proceed to Coupling or Isolation Decision->Finish No (Quenched)

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation during quench Sulfamic acid has low solubility in organic solvents; or product is precipitating due to "salting out" by sulfate formation.1. Dilute with water if possible.2.[2] If product is precipitating, filter the solid; the nitrite (water soluble) usually stays in the mother liquor.
Starch-Iodide paper stays blue Insufficient quencher or pH is too high (nitrite ion

is less reactive than nitrous acid

).
1. Add 10% more sulfamic acid.2. Check pH; ensure it is < 2.5 to drive the

formation for quenching.
False Positive on Starch Paper Presence of other oxidizers (e.g., peroxides,

, or high metal catalyst load).
Perform a control test: Add a known nitrite-free sample to the paper. If it turns blue, your solvent/reagents are contaminated with oxidizers.
Nitrosamine spike in final product Quenching was performed after amine addition, or "Quench Back" occurred (reversible reaction).Critical: Quench excess nitrite before adding the secondary amine coupling partner. Once the amine is added, nitrosation competes with quenching.

References

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (2021).[3] [Link]

  • Organic Process Research & Development.Safety of Diazonium Salts and Nitrite Quenching. (General Reference on Sulfamic Acid Kinetics).
  • National Institutes of Health (NIH). Ethyl Carbamate in Fermented Foods and Beverages. (Detailing the Urea-Ethanol reaction risk). [Link]

  • Macherey-Nagel. Potassium iodide starch paper for determination of nitrite.[Link]

Sources

Technical Support Center: Nitritocobalamin Stock Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extending Shelf-Life & Stability of Nitritocobalamin (


-Cbl) Stock Solutions
Audience:  Senior Researchers & Drug Development Scientists

Core Directive: The Stability Paradox

This compound (


-Cbl) is not a static molecule in solution; it exists in a fragile dynamic equilibrium. Unlike Cyanocobalamin (Vitamin B12), which has a tightly bound ligand (

), the nitrite ligand in this compound is labile.

The Central Dogma of


-Cbl Storage: 
To extend shelf-life, you must simultaneously suppress three distinct degradation pathways:
  • Aquation (Hydrolysis): The reversible dissociation of the nitrite ligand.

  • Photolysis: The irreversible cleavage of the Co-Ligand bond by photons.

  • Redox Shifting: The reduction of Co(III) to Co(II) (Cob(II)alamin) under stress.

This guide provides a self-validating protocol to lock these pathways.

The Degradation Pathway (Visualized)

The following diagram illustrates the kinetic trap required to maintain this compound stability. Note that "Aquation" is reversible, while "Photolysis" leads to irreversible loss.

Nitritocobalamin_Stability cluster_control Critical Control Points NO2Cbl This compound (Co(III)-NO2) [Dark Red] AquaCbl Aquacobalamin (Co(III)-H2O) [Orange/Red] NO2Cbl->AquaCbl Low pH (<5.0) Low [NO2-] CobII Cob(II)alamin (Reduced B12r) [Brown/Yellow] NO2Cbl->CobII UV Light (350-400nm) Photolysis AquaCbl->NO2Cbl Excess Nitrite Neutral pH Irreversible Irreversible Degradation Products CobII->Irreversible Oxidation/Radical Attack

Figure 1: The stability equilibrium. Note that the transition to Aquacobalamin is reversible (Green arrow), allowing for "rescue" of the stock solution, whereas photolysis (Blue dashed) is destructive.

Protocol: The Cryogenic-Dark-Equilibrium (CDE) Method

Do not treat this compound like standard B12. Use this specific protocol to maximize half-life (


).
Phase A: Solvent Engineering
  • The Mistake: Dissolving in pure water or PBS without ligand excess.

  • The Fix: Use a Nitrite-Fortified Buffer .

    • Buffer Base: 0.1 M Phosphate Buffer, pH 7.0 - 7.4. (Avoid acidic pH, which accelerates aquation [1]).

    • Ligand Excess: Supplement the buffer with 1-5 mM

      
       (Sodium Nitrite).
      
    • Why? According to Le Chatelier’s principle, excess free nitrite pushes the equilibrium

      
       to the right, preventing the formation of Aquacobalamin [1].
      
Phase B: Physical Preparation
  • Weighing: Perform in reduced light (red light is optimal; avoid fluorescent lab lights which emit UV).

  • Dissolution: Dissolve lyophilized solid in the Nitrite-Fortified Buffer.

  • Filtration: 0.22

    
     PVDF or PES filter. Do not use Nylon, which can bind cobalamins.
    
  • Deoxygenation (Optional but Recommended): Purge headspace with Argon for 30 seconds to prevent oxidation of any trace Co(II) formed.

Phase C: Storage
  • Container: Amber glass vials (Type I borosilicate). Wrap in aluminum foil for double protection.

  • Temperature: -20°C or -80°C.

  • Format: Single-use aliquots. Never freeze-thaw this compound more than once.

Troubleshooting & Diagnostics

Use this table to diagnose the state of your stock solution without wasting the entire batch.

ObservationProbable CauseTechnical ExplanationCorrective Action
Spectral Shift:

shifts from 354 nm to 351-353 nm
Aquation (Hydrolysis)The nitrite ligand has dissociated, forming Aquacobalamin (

). This is common if stored in pure water.
Rescue Possible: Add 10-fold molar excess of

and adjust pH to 7.0. Incubate 10 min.
Color Change: Deep Red

Brown/Yellow
Photolysis / Reduction UV exposure has cleaved the Co-C/Co-N bond, reducing Co(III) to Co(II).Discard. This degradation is irreversible.
Precipitation after thawingAggregation High concentration stocks (>10 mM) may aggregate at low pH or high ionic strength upon freezing.Warm to 25°C and vortex. If undissolved, filter. Verify concentration via UV-Vis.[1][2]
Absorbance Loss at 532 nmLigand Exchange The

bands at 532 nm are specific to the

ligand. Loss indicates conversion to Hydroxo- or Aquacobalamin.
Check pH. If pH < 5.0, the complex is unstable. Adjust to pH 7.4.

Quality Control: Spectral Validation

Before using a stored stock for critical kinetics or cell work, validate its purity using UV-Vis ratios.

The "Purity Ratio" Check: Measure Absorbance at 354 nm (Nitrito peak) and 351 nm (Aqua peak).

  • Note: Because these peaks overlap heavily, a more distinct ratio is often used:

  • Target Ratio (

    
    ): 
    
    • Pure this compound should exhibit specific extinction coefficients.

    • 
       (approximate, varies by solvent).
      
    • 
       [1].
      
  • Quick Check: If the peak at 532 nm flattens or shifts to 525 nm (Hydroxocobalamin), your stock has degraded.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my this compound stock? A: Absolutely not. The Co-Ligand bond is heat-labile. Autoclaving will cause rapid hydrolysis and likely thermal degradation of the corrin ring. Sterilize only by filtration (0.22


).

Q: Why does my protocol require "Base-On" conditions? A: "Base-On" refers to the dimethylbenzimidazole (DMB) tail being coordinated to the Cobalt. In this compound, the DMB is coordinated trans to the nitrite group. At very low pH (pH < 2), the DMB tail protonates and detaches ("Base-Off"), which radically alters the reactivity and stability [2]. Always maintain pH > 4.0 to keep the "Base-On" structure intact.

Q: I need to use the stock for cell culture. Will the excess nitrite in the buffer be toxic? A: This is a valid concern. If you used the "Nitrite-Fortified Buffer" (1-5 mM


), a 1:1000 dilution into media results in 1-5 

nitrite. This is generally below the cytotoxic threshold for most cell lines but should be controlled for. If strict nitrite-free conditions are required, you must accept a shorter half-life and prepare the solution immediately before use.

Q: What is the exact half-life of the stock at 4°C? A: In the dark at pH 7.0, the half-life is days to weeks. However, in the presence of light, the half-life is measured in minutes . A standard lab bench exposed to fluorescent light can degrade 50% of the sample in under 30 minutes [3].

References

  • Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione.

    
     to 
    
    
    
    ; Spectral data (
    
    
    354, 413, 532 nm).[3] URL:[Link]
  • Nitrite impurities are responsible for the reaction observed between vitamin B12 and nitric oxide in acidic aqueous solution. Source: Inorganic Chemistry (PubMed).[4] Data: pH dependence of DMB coordination ("Base-on" vs "Base-off") and stability. URL:[Link]

  • Comparative Evaluation of Photostability of Commercially Available Intravenous Preparations of Cobalamins. Source: Hamdard Medicus. Data: Photolysis kinetics and first-order degradation rates of cobalamin derivatives.[5][6] URL:[Link]

Sources

Technical Support Center: Identifying Impurities in Nitritocobalamin Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of nitritocobalamin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound samples using mass spectrometry. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the mass spectrometric analysis of this compound.

Q1: What are the expected m/z peaks for pure this compound?

A1: this compound (C62H88CoN14O16P) has a molecular weight of approximately 1375.35 g/mol .[][2] In electrospray ionization (ESI) mass spectrometry, you can typically expect to observe the following ions:

  • Singly charged ion [M+H]+: at approximately m/z 1376.35

  • Doubly charged ion [M+2H]2+: at approximately m/z 688.68

The relative intensity of these peaks can be influenced by the solvent composition. For instance, using an eluent with trifluoroacetic acid (TFA) may favor the formation of the doubly charged ion, while an eluent with 1-methylpiperidine may yield the singly charged ion as the base peak.[3][4]

Q2: What are the most common impurities I might see in my this compound sample?

A2: Impurities in this compound can originate from the synthetic pathway, degradation, or storage.[5] Common impurities include:

  • Hydroxocobalamin: A frequent degradation product, especially in aqueous solutions.[6]

  • Cyanocobalamin: Can be a starting material or a related impurity from the synthesis process.

  • Other cobalamin analogs: Depending on the synthetic route, various related cobalamin structures may be present.

  • Degradation products: Exposure to light or certain pH conditions can lead to the formation of various degradation products.[7]

Q3: Why am I seeing unexpected peaks in my mass spectrum?

A3: Unexpected peaks can arise from several sources:

  • Sample contamination: Impurities can be introduced during sample preparation.

  • Solvent clusters and adducts: The mobile phase can form adducts with the analyte (e.g., [M+Na]+, [M+K]+).

  • In-source fragmentation: The analyte may fragment within the ion source of the mass spectrometer.

  • Co-eluting impurities: If using LC-MS, an impurity may have a similar retention time to this compound.

Q4: How can I confirm the identity of a suspected impurity?

A4: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for impurity identification.[8][9][10]

  • HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[9]

  • MS/MS involves isolating the impurity ion and fragmenting it to obtain structural information. By comparing the fragmentation pattern to that of known standards or by interpreting the fragmentation pathway, the structure of the impurity can be elucidated.[9][11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound by mass spectrometry.

Problem Potential Causes Recommended Solutions
No or Low Signal Intensity - Inadequate sample concentration.[12] - Poor ionization efficiency.[12] - Instrument not properly tuned or calibrated.[12] - Clogged sample introduction line.[13]- Prepare a dilution series to find the optimal concentration.[14] - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).[15] - Experiment with different mobile phase compositions and additives.[3][4] - Perform routine instrument maintenance, tuning, and calibration.[12] - Check for and clear any blockages in the sample flow path.[16]
Poor Peak Shape (Tailing or Fronting) - Column overload. - Inappropriate mobile phase. - Column degradation.- Inject a smaller sample volume or a more dilute sample. - Adjust the mobile phase composition, including pH and organic solvent ratio. - Replace the analytical column if it is old or has been subjected to harsh conditions.
Mass Inaccuracy - Instrument out of calibration.[12] - Space charge effects due to high ion density. - Temperature fluctuations in the lab.- Perform mass calibration using a suitable standard.[12] - Reduce the sample concentration or the ion accumulation time. - Ensure a stable laboratory environment.
High Background Noise - Contaminated solvents or reagents.[17] - Leaks in the LC or MS system.[17] - Dirty ion source.- Use high-purity, LC-MS grade solvents and reagents.[16] - Perform a leak check on all fittings and connections.[17] - Clean the ion source according to the manufacturer's instructions.
Unexpected Adduct Ions - Presence of salts (e.g., sodium, potassium) in the sample or mobile phase.[13]- Use volatile mobile phase modifiers like ammonium formate or ammonium acetate instead of non-volatile salts.[13] - If salts are unavoidable, consider sample cleanup techniques like solid-phase extraction (SPE).[18]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered issue_type Identify Issue Type start->issue_type no_signal No/Low Signal issue_type->no_signal Signal bad_peak Poor Peak Shape issue_type->bad_peak Peak Shape mass_error Mass Inaccuracy issue_type->mass_error Mass high_bg High Background issue_type->high_bg Background check_conc Check Sample Concentration no_signal->check_conc check_column Check Column Condition bad_peak->check_column check_cal Check Calibration mass_error->check_cal clean_source Clean Ion Source high_bg->clean_source opt_source Optimize Ion Source check_conc->opt_source opt_source->check_cal solution Problem Resolved check_cal->solution check_cal->solution check_mobile Check Mobile Phase check_column->check_mobile check_mobile->solution check_leaks Check for Leaks clean_source->check_leaks check_leaks->solution

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its impurities.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[13]

Objective: To prepare a this compound sample for LC-MS analysis, minimizing contamination and ensuring analyte stability.

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade methanol or acetonitrile

  • Volumetric flasks

  • Pipettes

  • Autosampler vials with septa[13]

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL to ng/mL range).[12]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer to Vial: Transfer the filtered solution to an autosampler vial.

  • Storage: If not analyzing immediately, store the vials at a low temperature (e.g., 4°C) and protect from light to prevent degradation.[5]

LC-MS/MS Method for Impurity Profiling

This protocol outlines a general LC-MS/MS method for the separation and identification of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer capable of MS/MS (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)[10]

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for cobalamin analysis.

  • Mobile Phase A: Water with a volatile modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).

  • Mobile Phase B: Methanol or acetonitrile with the same volatile modifier.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute all compounds, and then return to the initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-10 µL.

  • Column Temperature: 30-40°C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Full Scan (MS1): To detect all ions within a specified m/z range (e.g., m/z 200-1500).

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of selected precursor ions (including the expected m/z for this compound and any suspected impurities).

  • Source Parameters: Optimize the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity of this compound.[15]

  • Collision Energy (for MS/MS): Apply a range of collision energies to achieve optimal fragmentation for structural elucidation.

Data Analysis Workflow

DataAnalysisWorkflow acquire Acquire LC-MS Data (Full Scan & MS/MS) extract Extract Ion Chromatograms (EICs) acquire->extract integrate Integrate Peaks extract->integrate identify Identify Potential Impurities integrate->identify hrms High-Resolution Mass for Formula Generation identify->hrms msms MS/MS Fragmentation Analysis identify->msms structure Propose Impurity Structure hrms->structure msms->structure confirm Confirm with Reference Standard (if available) structure->confirm report Report Findings confirm->report

Caption: A systematic workflow for the analysis of mass spectrometry data to identify impurities.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Törnqvist, M., & Vaca, C. E. (2001). Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection. Rapid Communications in Mass Spectrometry, 15(24), 2438-45.
  • Klarskov, K., & Vensel, A. (n.d.). Direct species-selective determination of cobalamins by ionspray mass spectrometry and ionspray tandem mass spectrometry.
  • Wang, R., & Li, Y. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Joseph, S., & Dai, Y. (n.d.).
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • Russo, M., et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • Watanabe, F., & Miyamoto, E. (n.d.). Liquid chromatography-electrospray ionization/multistage Mass...
  • DiVA portal. (2009, August 12). Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection.
  • Wang, S., et al. (2022, June 7).
  • Qiu, et al. (2024, March 1). Determination of Active Vitamin B12 (Cobalamin)
  • Yefimov, S. (2023, March 22). Analysis of Methylcobalamin and Hydroxocobalamin by HPLC/MS. Method Validation. Scholars Academic Journal of Pharmacy.
  • ResearchGate. (2025, November 10). Development and Validation of a Method for Vitamin B12 Measurement in Nutritional Products by HPLC-ICP-MS | Request PDF.
  • Hájková, K., et al. (n.d.).
  • GOV.UK. (n.d.). Vitamin B12 - A review of analytical methods for use in food.
  • ThermoFisher. (n.d.). AN43403 – The determination of elemental impurities in vitamin B12 supplements using triple quadrupole ICP-MS.
  • Mass Spectrometry Facility. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Pharmaffiliates. (2025, May 12). Understanding Cyanocobalamin Impurity C: Its Role in Pharmaceutical Research and Quality Control.
  • Popova, T., et al. (2025, September 19). Quality of Vitamin B12 Supplements Regarding Vitamin Assay and Content of Heavy Metals.
  • Harvard Center for Mass Spectrometry. (n.d.).
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
  • EPIC. (2022, August 23). Method optimization of the simultaneous detection of B12 congeners leading to the detection of a novel isomer of.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • RSC Publishing. (n.d.). Direct species-selective determination of cobalamins by ionspray mass spectrometry and ....
  • PubMed. (2006, September 18). Nitrite impurities are responsible for the reaction observed between vitamin B12 and nitric oxide in acidic aqueous solution.
  • IMR Press. (2025, March 18).
  • PubMed. (2025, September 30).
  • Waters Corporation. (n.d.). LC-MS Analysis of Vitamin B12.
  • Agilent. (2018, November 29).
  • G-Biosciences. (2018, December 4).
  • Journal of Drug Delivery and Therapeutics. (2020, December 15).
  • Heal, K. (2014, September 1).
  • Sigma-Aldrich. (n.d.).
  • BioPharmaSpec. (n.d.).
  • PubMed. (2022, April 30).
  • BOC Sciences. (n.d.). CAS 20623-13-6 (this compound).
  • Pharmaffiliates. (n.d.). CAS No : 20623-13-6 | Product Name : this compound.
  • MilliporeSigma. (n.d.).
  • PMC. (n.d.).
  • MilliporeSigma. (n.d.).
  • Waters. (n.d.).
  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
  • Spectroscopy Europe. (2020, November 25). The determination of elemental impurities in vitamin B12 supplements using triple quadrupole ICP-MS.
  • ResearchGate. (n.d.).

Sources

overcoming solubility issues of nitritocobalamin in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Fundamental Challenge: Why Nitritocobalamin Resists Organic Solvents

Welcome to the technical support center. If you are reading this, you are likely facing the "Cobalamin Paradox": you need to perform organic synthesis or analysis on this compound (


-Cbl), but the molecule refuses to dissolve in the necessary reaction media (DCM, THF, Ethyl Acetate).

The Root Cause: this compound is an organometallic macrocycle, but it behaves like a salt. Its solubility profile is dictated by two structural domains that create a high polarity barrier:

  • The Axial Ligand: The nitrite group (

    
    ) coordinated to the Co(III) center adds polarity but is relatively labile.
    
  • The Ribose-Phosphate Tail: The nucleotide loop contains a phosphate group and ribose hydroxyls that are intensely hydrophilic.

  • The Corrin Periphery: The acetamide and propionamide side chains form a hydrogen-bonding network that favors water and excludes non-polar solvents.

Because of this, this compound is insoluble in non-polar solvents (Hexane, Chloroform, Ether) and sparingly soluble in moderately polar aprotic solvents (Acetone, Acetonitrile) unless specific protocols are used.

Visualization: The Solubility Conflict

The following diagram illustrates the structural forces fighting against organic solubilization.

SolubilityConflict Nitrito This compound (NO2-Cbl) Hydrophilic Hydrophilic Domains (Ribose-Phosphate, Amides) Nitrito->Hydrophilic Dominant Character Hydrophobic Hydrophobic Core (Corrin Ring Internal) Nitrito->Hydrophobic Shielded Water Water/MeOH (Favorable Interaction) Hydrophilic->Water H-Bonding Network Organics DCM/THF/Hexane (Thermodynamic Rejection) Hydrophilic->Organics Insolubility Barrier

Figure 1: Structural domains of this compound determining solvent compatibility.

Troubleshooting Guides & Protocols

Guide A: The "Solvent Bridge" Protocol (DMSO/DMF)

Use Case: When you need to perform organic reactions (e.g., esterification, conjugation) and water must be excluded.

Scientific Rationale: Directly drying this compound and adding DCM will result in a suspension, not a solution. You must use a Dipolar Aprotic Bridge . DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) have high dielectric constants capable of solvating the polar B12 tails while being miscible with organic reactants.

Step-by-Step Protocol:

  • Lyophilization: Start with this compound in water. Freeze-dry (lyophilize) to a red powder. Do not heat-dry, as this may degrade the nitrite ligand.

  • Primary Solubilization: Dissolve the powder in the minimum volume of anhydrous DMSO or DMF.

    • Target Concentration: 10–50 mg/mL.

    • Note: DMSO is preferred for stability; DMF can sometimes undergo hydrolysis to form amines that react with the corrin side chains.

  • The Co-Solvent Ramp: Slowly add your target organic solvent (e.g., THF or Dioxane) to the DMSO solution with vigorous stirring.

    • Ratio Limit: You can typically reach a 1:5 ratio (DMSO:Organic) before precipitation occurs.

  • Drying (Optional): If strict anhydrous conditions are needed, add 3Å molecular sieves to the DMSO/Organic mixture and let stand for 1 hour.

Data: Solvent Compatibility Table

Solvent ClassRepresentative SolventsSolubility StatusApplication Strategy
Polar Protic Water, Methanol, EthanolHigh Primary extraction/purification.
Dipolar Aprotic DMSO, DMFHigh The "Bridge" for organic synthesis.
Polar Aprotic Acetone, AcetonitrileLow/Precipitates Used as Anti-solvents to crash out product.
Non-Polar DCM, Chloroform, HexaneInsoluble Requires biphasic systems or surfactants.
Guide B: Purification via Anti-Solvent Precipitation

Use Case: Recovering this compound from a reaction mixture (e.g., DMSO) back into a solid form.

Scientific Rationale: Because this compound is insoluble in ketones and ethers, these solvents act as excellent "Anti-solvents" to force the molecule out of solution, leaving organic impurities behind.

Protocol:

  • Concentrate: If the reaction is in a volatile solvent (MeOH/EtOH), rotovap down to a minimal volume (viscous red oil). If in DMSO, skip this step.

  • Precipitation: Add the B12 solution dropwise into a beaker containing 10x volume of rapidly stirring Acetone or Diethyl Ether .

    • Observation: A red flocculent precipitate should form immediately.

  • Filtration: Filter through a sintered glass funnel (fine porosity).

  • Wash: Wash the solid cake with excess acetone to remove residual DMSO or reactants.

  • Dry: Vacuum dry at room temperature.

Guide C: The "Ion-Pairing" Strategy (Advanced)

Use Case: When you absolutely must have this compound dissolved in Chloroform or DCM for a specific spectroscopic analysis or reaction.

Scientific Rationale: To dissolve a charged/polar molecule in a non-polar solvent, you must mask its polarity using a hydrophobic counter-ion or surfactant. This creates a lipophilic shell around the B12 molecule.

Protocol:

  • Dissolve this compound in a small volume of water.

  • Add a solution of Cetyltrimethylammonium bromide (CTAB) or a similar phase-transfer catalyst.

  • Add the organic solvent (Chloroform/DCM).

  • Agitate. The B12 will partition into the organic layer as an ion-paired complex.

    • Warning: This alters the chemical environment of the cobalamin. Ensure this does not interfere with your downstream application.

Workflow Visualization: The Solvent Exchange Cycle

This diagram outlines the safe pathway to move this compound from aqueous synthesis to organic reaction conditions without degradation.

SolventExchange Start Aqueous Synthesis (NaNO2 + B12a) Capture SPE Purification (Amberlite XAD-2) Start->Capture Bind Elution Elute with MeOH Capture->Elution Desorb Dry Rotovap/Lyophilize (Red Solid) Elution->Dry Remove Solvent Bridge Dissolve in DMSO (The Bridge) Dry->Bridge Solubilize Target Add Co-Solvent (THF/Dioxane) Bridge->Target Reaction Ready

Figure 2: Workflow for transferring this compound from aqueous synthesis to organic reaction media.

Frequently Asked Questions (FAQ)

Q1: Can I use heat to improve solubility in ethanol or acetonitrile? A: Proceed with extreme caution. While heat increases solubility, this compound is thermally sensitive. The nitrite ligand (


) can dissociate or isomerize to the nitrito-O form (

) or release NO gas at elevated temperatures (>60°C), especially in acidic environments. Always use the "Solvent Bridge" method (DMSO) at room temperature instead of heating a suspension.

Q2: I see a color change from orange/red to brown when I add acid to my organic solvent. What happened? A: You likely protonated the nitrite ligand or the solvent caused a ligand exchange.

  • Mechanism: In acidic organic conditions, the nitrite (

    
    ) can be protonated to form nitrous acid (
    
    
    
    ), which then dissociates, leaving you with Aquacobalamin (
    
    
    ) or a solvent-coordinated species.
  • Fix: Maintain neutral pH. If using DCM/Chloroform, ensure they are acid-free (pass through basic alumina if necessary).

Q3: Is this compound the same as Nitrosylcobalamin? A: No. This is a critical distinction for solubility and reactivity.

  • This compound (

    
    ):  Cobalt is in the +3 oxidation state (
    
    
    
    ). It is an air-stable solid.[1]
  • Nitrosylcobalamin (

    
    ):  Cobalt is reduced (
    
    
    
    ).[][3] It is extremely sensitive to oxygen and usually handled in anaerobic gloveboxes.
  • Relevance: If your "this compound" turns dark and paramagnetic, you may have accidentally reduced it or formed the nitrosyl species, which has different solubility properties.

Q4: Can I use Acetone as a solvent? A: No. Acetone is an anti-solvent for cobalamins. It is used to crystallize or precipitate B12 out of water or methanol. It will not dissolve the solid.

References

  • Synthesis and Characterization: Pratt, J. M. (1972). Inorganic Chemistry of Vitamin B12. Academic Press. (Foundational text on B12 ligand exchange and solubility).
  • Solvent Effects on Cobalamins

    • Marques, H. M., et al. (2006).[4] "The effect of solvent on the ligand substitution reactions of aquacobalamin." South African Journal of Chemistry.

  • This compound Specifics

    • Brasch, N. E., et al. (2015).[] "Pulse radiolysis studies of the reactions of nitrogen dioxide with the vitamin B12 complexes cob(II)alamin and nitrocobalamin." Journal of Inorganic Biochemistry.

  • Purification Methodologies

    • Pathare, S., et al. (2012). "Process for production of Methylcobalamin." European Patent EP1236737B1. (Describes the Acetone precipitation technique standard for B12 derivatives).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Verifying Nitritocobalamin Purity: An Elemental Analysis-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting fields of pharmaceutical development and chemical research, the purity of a compound is the cornerstone of data integrity, biological efficacy, and safety. For a molecule as structurally complex as nitritocobalamin (Vitamin B12c), a vital analogue of cobalamin, this principle is paramount. This guide offers an in-depth, technically-grounded comparison of methodologies for verifying this compound purity, centering on the foundational technique of elemental analysis. We will move beyond mere protocol recitation to explore the causal logic behind experimental choices, establishing a self-validating framework for analysis and objectively comparing this classic method against modern orthogonal techniques.

The Imperative of Purity in this compound Characterization

This compound is a vitamin B12 analogue where the cyano group is substituted with a nitrite ligand.[][2] This structural modification is key to its chemical properties and therapeutic potential. The presence of impurities—such as residual solvents, starting materials, or isomers—can profoundly alter the compound's stability, bioactivity, and toxicity profile. Consequently, a rigorous and multi-faceted approach to purity verification is not just a regulatory hurdle, but a scientific necessity.

Elemental Analysis: The Gold Standard for Stoichiometric Integrity

Elemental analysis (EA) remains one of the best available indicators for assessing the bulk purity of a substance.[3] It provides a direct, quantitative measure of a compound's elemental composition, offering a fundamental check against its theoretical formula. For this compound, EA serves as the definitive test of stoichiometric correctness.

Theoretical Elemental Composition

The first step is to establish the theoretical elemental percentages based on the molecular formula of pure, anhydrous this compound, C62H88CoN14O16P .[4][5]

Table 1: Theoretical Elemental Composition of Anhydrous this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC12.01162744.68254.14
HydrogenH1.0088888.7046.45
CobaltCo58.933158.9334.28
NitrogenN14.00714196.09814.26
OxygenO15.99916255.98418.61
PhosphorusP30.974130.9742.25
Total 1375.375 100.00

Note: The molecular formula and weight are sourced from PubChem.[4][5] The presence of water or solvent molecules will alter these theoretical values, underscoring the critical need for proper sample preparation.

The Experimental Workflow: A Self-Validating Protocol

Modern EA instruments operate by combusting a precisely weighed sample in an oxygen-rich atmosphere. The resulting gases are separated and quantified to determine the percentage of each element.

Experimental Protocol: CHN Analysis of this compound

  • Sample Preparation (The Source of Accuracy):

    • Rationale: This step is the most critical for obtaining accurate results. Residual water or solvents will lead to erroneously high hydrogen and carbon values, respectively.

    • Protocol:

      • Dry the this compound sample under high vacuum at a controlled temperature (e.g., 40–60 °C) for several hours or until a constant weight is achieved.

      • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin or silver capsule. Record the weight with maximum precision.

      • Concurrently, weigh and prepare certified standards (e.g., acetanilide) for instrument calibration. This ensures the detector's response is accurately correlated to elemental mass.

  • Instrumental Analysis (Combustion & Detection):

    • Rationale: The goal is complete and instantaneous conversion of the sample into simple, detectable gases.

    • Protocol:

      • The encapsulated sample is introduced into a high-temperature furnace (typically 900–1000 °C) with a constant flow of pure oxygen, causing "flash combustion."

      • The resulting gas mixture (CO₂, H₂O, NₓOᵧ, etc.) is passed through a reduction tube (containing elemental copper) to convert nitrogen oxides to N₂ and remove excess O₂.

      • The purified gas stream (He carrier with CO₂, H₂O, N₂) flows through a chromatographic column that separates the individual components.

      • A thermal conductivity detector (TCD) measures the change in thermal conductivity of the helium stream as each gas elutes, generating a signal proportional to the gas concentration.

  • Data Analysis and Interpretation (The Verdict):

    • Rationale: The final step compares the empirical data against the theoretical ideal. The accepted tolerance is a key indicator of purity.

    • Protocol:

      • The instrument software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N.

      • Compare the experimental percentages to the theoretical values from Table 1.

      • Acceptance Criteria: For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[6][7][8] Deviations beyond this range strongly suggest the presence of impurities or incomplete removal of solvent/water.[6][7]

Diagram 1: Elemental Analysis Workflow for Purity Verification

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation prep1 Dry Sample (Vacuum Oven) prep2 Microbalance Weighing (1-3 mg) prep1->prep2 prep3 Encapsulate in Tin/Silver prep2->prep3 combust Flash Combustion (O₂, ~1000°C) prep3->combust reduce Gas Reduction (NₓOᵧ → N₂) combust->reduce separate GC Separation (CO₂, H₂O, N₂) reduce->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare to Theoretical Values calculate->compare result Purity Assessment (Acceptance: ±0.4%) compare->result

Caption: A self-validating workflow for elemental analysis of this compound.

A Comparative Guide: Orthogonal Methods for Comprehensive Purity Profiling

While elemental analysis confirms bulk stoichiometry, it is insensitive to certain impurities, such as isomers. A complete purity profile requires orthogonal methods—techniques that measure different chemical properties.

Diagram 2: Orthogonal Techniques for this compound Purity Assessment

G center This compound Purity Profile ea Elemental Analysis (Stoichiometric Purity) center->ea Confirms Elemental Ratio hplc HPLC-UV (Related Substances) center->hplc Quantifies Impurities ms Mass Spectrometry (Molecular Identity) center->ms Confirms Molecular Weight uvvis UV-Vis Spectroscopy (Chromophore Integrity) center->uvvis Verifies Corrin Ring

Caption: The interplay of complementary analytical techniques for purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating and quantifying process-related impurities and degradation products.

  • Principle: A solution of the sample is passed through a column under high pressure. Separation occurs based on the differential affinity of the analyte and impurities for the column's stationary phase. A UV-Vis detector is commonly used to quantify the eluting compounds.

  • Strengths: Unmatched in its ability to resolve and quantify structurally similar impurities, often with detection limits below 0.1%.[9][10] Stability-indicating HPLC methods are crucial for assessing degradation.[11]

  • Limitations: It is a relative technique that requires impurity reference standards for definitive identification and accurate quantification.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular identity of the main compound and elucidating the structure of unknown impurities.

  • Principle: Molecules are ionized and separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to suggest an elemental formula.

  • Strengths: Provides the exact molecular weight, a critical confirmation of identity. Tandem MS (MS/MS) can fragment the molecule to reveal structural information about impurities.[12][13][14]

  • Limitations: While excellent for identification, accurate quantification can be challenging without isotopically labeled standards. Not all impurities may ionize efficiently.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method to confirm the integrity of the distinctive corrin ring chromophore of cobalamins.

  • Principle: Measures the absorbance of light across the ultraviolet and visible spectrum. The resulting spectrum, with its characteristic peaks and absorbance ratios, provides a fingerprint of the molecule. For the related cyanocobalamin, USP specifies maxima at approximately 278 nm, 361 nm, and 550 nm, with defined absorbance ratios between them.[15]

  • Strengths: Fast, non-destructive, and highly characteristic for the cobalamin structure.

  • Limitations: It has low specificity and is not a standalone purity-indicating method, as many impurities may not be detected or differentiated.

Comparative Summary: Selecting the Appropriate Analytical Tool

Table 2: Comparison of Purity Verification Techniques for this compound

TechniquePrinciplePrimary Information YieldedKey StrengthsKey Limitations
Elemental Analysis Combustion & Gas DetectionBulk elemental composition (%C, H, N)An absolute measure of stoichiometric purity; considered a "gold standard."[3]Insensitive to isomeric or isobaric impurities; requires high purity to pass.
HPLC-UV Chromatographic SeparationPresence and quantity of related substancesHigh sensitivity and resolving power for impurities; excellent for quantification.[9][10]A relative method requiring reference standards; may not detect non-chromophoric impurities.
Mass Spectrometry Mass-to-Charge RatioMolecular weight and structural fragmentsUnambiguously confirms molecular identity; powerful for identifying unknowns.[12][13][14]Quantification is complex; ionization efficiency can vary between compounds.
UV-Vis Spectroscopy Light AbsorbanceIntegrity of the corrin chromophoreRapid, simple, non-destructive; provides a characteristic spectral fingerprint.[15]Low specificity; cannot distinguish between many types of impurities.

Conclusion: An Integrated Strategy for Unimpeachable Purity Assessment

The verification of this compound purity is not a task for a single technique but demands a thoughtfully integrated, orthogonal strategy. Elemental analysis serves as the bedrock, providing the definitive confirmation of elemental stoichiometry—the fundamental proof that the correct atoms are present in the correct ratios. This foundational data must be complemented by the high-resolution separation power of HPLC to detect and quantify process-related impurities and the unambiguous identity confirmation of mass spectrometry. This synergistic approach, where each method validates and informs the others, provides the rigorous, comprehensive purity profile required to advance research and drug development with confidence.

References

  • Direct species-selective determination of cobalamins by ionspray mass spectrometry and ... - RSC Publishing. (n.d.).
  • High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. (2025, September 30). Analytical Chemistry. Retrieved from [Link]

  • Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry. (2022, June 7). PMC. Retrieved from [Link]

  • High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. (2025, September 30). PubMed. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]

  • An Editorial About Elemental Analysis. (2016, September 23). Organometallics - ACS Publications. Retrieved from [Link]

  • Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin. (2006, April 11). PNAS. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • UV−vis spectra for the reaction between NOCbl (5.00 × 10 −5 M) and... (n.d.). ResearchGate. Retrieved from [Link]

  • An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. (n.d.). GOV.UK. Retrieved from [Link]

  • A simple and sensitive HPLC-ICP-MS method for the accurate determination of Vitamin B12 in Fortified Breakfast Cereals and Multivitamin Tablet Reference Materials. (2013, April 10). NIST. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Development and validation of an HPLC analytical method for the simultaneous estimation of vitamin B12 and folic acid. (2025, February 27). Taylor & Francis. Retrieved from [Link]

  • This compound | C62H88CoN14O16P | CID 139031246. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Nitrocobalamin | C62H88CoN14O16P | CID 6441428. (n.d.). PubChem - NIH. Retrieved from [Link]

  • CAS No : 20623-13-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • (PDF) DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. (2015, December 23). ResearchGate. Retrieved from [Link]

  • Electrochemical and spectral studies of the reactions of aquocobalamin with nitric oxide and nitrite ion. (2002, May 6). PubMed. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. Retrieved from [Link]

  • Nitrite impurities are responsible for the reaction observed between vitamin B12 and nitric oxide in acidic aqueous solution. (2006, September 18). PubMed. Retrieved from [Link]

  • A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. (2014, April 1). PubMed. Retrieved from [Link]

  • Vitamin B12. (n.d.). Wikipedia. Retrieved from [Link]

  • High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • This compound and nitrosocobalamin may be confused with sulfitocobalamin using cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Vitamin B12 or Cobalamin: Chemistry in its Element podcast. (2020, January 15). YouTube. Retrieved from [Link]

  • Vitamin B12 in Supplements via LC-MS/MS. (2020, September 24). Phenomenex. Retrieved from [Link]

  • spectrum of UV-vis spectroscopy for Cobalamin with different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]

  • Peak Identification of Cyanocobalamin According to USP 35-NF 30 S2. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Determination of four forms of vitamin B12 and other B vitamins in seawater by liquid chromatography/tandem mass spectrometry. (2014, September 1). Katherine Heal. Retrieved from [Link]

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Safety Operating Guide

Nitritocobalamin: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat Nitritocobalamin (Vitamin B12c) as generic biological waste.

While structurally related to Cyanocobalamin (Vitamin B12), This compound (CAS: 20623-13-6) possesses a labile nitrite ligand coordinated to the cobalt center. This creates distinct chemical reactivities—specifically acid sensitivity—that generic B12 handling protocols fail to address.

Core Disposal Classification:

  • Federal (USA): Non-RCRA Hazardous Waste (unless mixed with listed solvents).

  • State (e.g., CA, WA): Regulated Hazardous Waste (Cobalt compound).

  • Hazard Profile: Acute toxicity is low, but the compound is acid-reactive (potential for NOx evolution) and persistent in the environment due to the heavy metal (Cobalt) core.

Part 2: Chemical Hazard Analysis & Logic

To ensure safety, you must understand the why behind the protocol.

1. The Nitrite Ligand Instability (Acid Sensitivity)

Unlike the tightly bound cyanide in Cyanocobalamin, the nitrite group (


) in this compound is chemically active. In acidic environments (pH < 5.0), the nitrite ligand can protonate and dissociate, potentially releasing nitric oxide (NO) or disproportionating into nitrogen oxide fumes [1, 2].
  • Operational Implication: Never dispose of this compound into acidic waste streams (e.g., acid digestion waste, Piranha etch waste) without prior neutralization. Doing so risks gas evolution in sealed waste containers.

2. Cobalt Heavy Metal Content

The central cobalt ion is a transition metal. While Cobalt is not one of the "RCRA 8" toxic metals (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver) defined by the US EPA [3], it is regulated as a toxic metal in many specific jurisdictions (e.g., California Title 22, European Waste Catalogue).

  • Operational Implication: You cannot pour aqueous solutions down the sink. They must be captured in "Heavy Metal" or "Inorganic" waste streams.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Scope: Expired lyophilized powder, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Isolate solid waste from acidic solids or oxidizers.

  • Packaging: Place items in a clear, polyethylene (4-6 mil) hazardous waste bag or a wide-mouth HDPE jar.

  • Labeling:

    • Primary Constituent: this compound (Cobalt Compound).

    • Hazard Checkbox: "Toxic" (due to Cobalt content regulations).

    • Waste Code: Label as "Non-RCRA Regulated" (Federal) or apply state-specific code (e.g., CA Waste Code 792 for Cobalt compounds).

  • Storage: Store in the "Solid Chemical Waste" satellite accumulation area. Do not autoclave (heat can degrade the complex and release fumes).

Protocol B: Liquid Waste Disposal (Aqueous & Solvent)

Scope: Stock solutions, HPLC effluent, reaction mixtures.

ParameterSpecification
Container Material HDPE or Glass (Amber preferred to prevent photolysis).
pH Requirement Strictly pH 6.0 – 9.0 .
Incompatibility Strong Acids (HCl, H₂SO₄), Strong Oxidizers (Bleach).

Workflow:

  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 6): Slowly add 1M Sodium Bicarbonate (

      
      ) or Tris buffer until neutral. Caution:  Watch for minor bubbling if free acid is present.
      
  • Solvent Segregation:

    • Aqueous: Pour into "Aqueous Heavy Metal Waste" drum.

    • Organic (HPLC): Pour into "Organic Solvent Waste" drum. The cobalt concentration is usually low enough to be accepted by fuel-blending incinerators, but verify with your waste vendor.

  • Deactivation (Spills):

    • For benchtop spills, absorb with a clay-based absorbent or vermiculite.

    • Clean the surface with a mild detergent (1% Alconox).

    • Avoid using bleach (Hypochlorite), as it can oxidize the cobalt complex unpredictably.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision points for safe disposal, emphasizing the acid-check step often missed in generic protocols.

Nitritocobalamin_Disposal Start This compound Waste StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Solution Bag Double Bag (Polyethylene) Label: 'Cobalt Compound' Solid->Bag BinSolid Solid Chemical Waste Bin (Do NOT Autoclave) Bag->BinSolid pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 6) pHCheck->Acidic Yes Neutral Neutral (pH 6-9) pHCheck->Neutral No Neutralize Neutralize with NaHCO3 to pH 7.0 Acidic->Neutralize Neutralize->Neutral SolventCheck Solvent Base? Neutral->SolventCheck Aqueous Aqueous Stream SolventCheck->Aqueous Water Organic Organic Stream SolventCheck->Organic MeOH/ACN BinAq Aqueous Heavy Metal Waste Aqueous->BinAq BinOrg Solvent Waste (Fuel Blend) Organic->BinOrg

Figure 1: Operational decision tree for this compound disposal, prioritizing pH neutralization to prevent NOx evolution.

Part 5: Regulatory Reference Table

Use these codes to complete your hazardous waste manifests.

JurisdictionRegulatory BodyClassificationWaste CodeNotes
USA (Federal) EPA (RCRA)Non-HazardousNoneOnly if not mixed with listed solvents (F-list). Cobalt is not a D-list metal.
California DTSCHazardous792 "Cobalt and its compounds" are listed toxic wastes in CA Title 22.
Europe ECHA / EWCHazardous16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
Transport DOT / IATANon-RegulatedN/ANot a DOT hazardous material in small quantities unless mixed with solvents.
References
  • Polaczek, J., Orzeł, Ł., Stochel, G., & van Eldik, R. (2018).[1] Can nitrocobalamin be reduced by ascorbic acid to nitroxylcobalamin? Some surprising mechanistic findings. Journal of Biological Inorganic Chemistry, 23, 203–213. [Link]

  • Wolak, M., Stochel, G., & van Eldik, R. (2003). Reactions of Nitric Oxide With Vitamin B12 and Its Precursor, Cobinamide.[2] Journal of the American Chemical Society, 125(44), 1334–1351. [Link]

  • U.S. Environmental Protection Agency.[3] (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • California Department of Toxic Substances Control. (2023).[5] California Code of Regulations, Title 22, Division 4.5, Chapter 11, Article 3: Characteristics of Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nitritocobalamin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling Nitritocobalamin. While a vital analog of Vitamin B12 used in various synthetic and biological studies, its core cobalt (Co) element necessitates rigorous handling protocols.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety systems to ensure your work is both groundbreaking and safe.

Core Hazard Assessment: Understanding the Risk Profile

This compound is a complex coordination compound.[] While specific toxicological data for this compound is limited, the primary hazard profile is dictated by the presence of cobalt. Occupational exposure to cobalt and its compounds is a significant concern, with established health risks. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies have set permissible exposure limits (PELs) for cobalt due to its potential health effects.[4][5]

The primary routes of occupational exposure are inhalation of dust or aerosols and dermal contact.[6] The key health hazards associated with cobalt compounds include:

  • Respiratory Sensitization: Inhalation can lead to asthma-like symptoms, interstitial pneumonitis (cobalt lung), and fibrosis.[5]

  • Skin Sensitization: Dermal contact can cause allergic dermatitis.[5]

  • Carcinogenicity: Cobalt and cobalt compounds are classified as possible carcinogens in humans, meaning all contact should be minimized to the lowest possible level.[4]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate personal protective equipment (PPE).

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing specific PPE, it is crucial to understand the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls that remove or minimize the hazard at its source.[4][6]

  • Engineering Controls: These are the most effective measures. For this compound, this primarily means using a certified chemical fume hood or a similar ventilated enclosure for all manipulations that could generate dust or aerosols.[7][8] This directly addresses the inhalation risk.

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical used, restricting access to handling areas, and providing thorough training.

  • Personal Protective Equipment (PPE): Used when engineering and administrative controls cannot eliminate the risk entirely.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all procedures involving the handling of this compound, particularly in its solid, powdered form.

Primary Engineering Control: The Chemical Fume Hood

All weighing, reconstitution, and aliquoting of solid this compound must be performed within a functioning and certified chemical fume hood.[8] This captures dust at the source, providing the most critical layer of protection against inhalation, the primary exposure risk.[6] Ensure the sash is positioned as low as practical to maximize airflow and protection.

Hand Protection: Preventing Dermal Absorption

Wear appropriate chemical-resistant gloves to prevent skin exposure.[7]

  • Selection: Nitrile gloves are standard for handling most laboratory chemicals and provide adequate protection against incidental contact.

  • Causality: The primary goal is to prevent skin contact, which can lead to sensitization and potential absorption.[5]

  • Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection: Shielding from Splashes and Particles
  • Selection: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory. When there is a higher risk of splashes (e.g., handling larger volumes of solution), chemical safety goggles should be worn.[7][8]

  • Causality: This equipment protects the eyes from accidental splashes of solutions or contact with airborne powder, which could cause irritation or be absorbed.

Body Protection: Minimizing Contamination
  • Selection: A clean, fully-buttoned laboratory coat is required.[9]

  • Causality: A lab coat protects your skin and personal clothing from contamination. Contaminated clothing should be professionally laundered by a service familiar with handling hazardous materials, not taken home.[4]

Respiratory Protection: A Necessary Secondary Control

In most scenarios where this compound is handled correctly within a fume hood, additional respiratory protection is not required. However, it becomes essential in specific situations:

  • When Required: A NIOSH-approved respirator (e.g., an N95 particle respirator) should be used if engineering controls are not available or during a significant spill cleanup where dust may become airborne.[4][7]

  • Causality: Respirators prevent the inhalation of fine cobalt-containing particles that are the primary cause of respiratory sensitization and long-term lung damage.[5]

  • Compliance: Use of a respirator requires enrollment in a respiratory protection program that includes training, fit-testing, and medical evaluation, as mandated by OSHA (29 CFR 1910.134).[7]

PPE Selection Guide by Task

For clarity, the table below summarizes the required PPE for common laboratory tasks involving this compound.

TaskEngineering ControlHand ProtectionEye ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Fume HoodNitrile GlovesSafety Glasses (Side Shields)Lab CoatNot required (if in hood)
Preparing Stock Solutions Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatNot required (if in hood)
Aliquoting/Pipetting Lab Bench or Fume HoodNitrile GlovesSafety Glasses (Side Shields)Lab CoatNot required
Spill Cleanup (Solid) N/ANitrile Gloves (2 pairs)Safety GogglesLab CoatN95 Respirator Required
Spill Cleanup (Liquid) N/ANitrile GlovesSafety GogglesLab CoatNot required (if no aerosol)

Procedural Workflow for Safe Handling

This workflow provides a step-by-step guide from preparation to disposal, integrating the necessary controls and PPE at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Review SDS & SOP prep2 Assemble all PPE: - Lab Coat - Gloves - Eye Protection prep1->prep2 prep3 Verify Fume Hood is operational prep2->prep3 handle1 Don all PPE prep3->handle1 handle2 Weigh solid this compound handle1->handle2 handle3 Prepare solution handle2->handle3 handle4 Seal primary container handle3->handle4 clean1 Decontaminate work surface handle4->clean1 clean2 Label waste container: 'Hazardous Waste, Cobalt Compound' clean1->clean2 clean3 Dispose of contaminated tips, tubes, and wipes into waste clean2->clean3 clean4 Remove PPE (Gloves last) clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Safe handling workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Personnel Decontamination: After handling is complete and before leaving the laboratory, remove your lab coat and gloves (in that order, turning the gloves inside out). Immediately wash your hands with soap and water.[4]

  • Waste Disposal: All materials contaminated with this compound, including pipette tips, empty vials, and contaminated wipes, must be disposed of as hazardous chemical waste.[10]

    • Do not dispose of this material down the drain or in the regular trash.[11]

    • Collect waste in a clearly labeled, sealed container. The label must read "Hazardous Waste" and list the chemical constituents (e.g., "this compound waste, contains cobalt").[10]

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[12]

  • Spill: Evacuate the immediate area. For a small spill of solid material, avoid sweeping. Gently cover with a damp paper towel to avoid raising dust, then clean with appropriate equipment. For larger spills, contact your institution's EHS team immediately. Always wear the appropriate PPE for cleanup, including respiratory protection for solids.[7]

This guide provides a robust framework for the safe handling of this compound. By understanding the hazards and diligently applying these engineering controls, work practices, and personal protective equipment, you can ensure a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). COBALT HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • STOP Carcinogens at work. (n.d.). Cobalt compounds. Retrieved from [Link]

  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - Cobalt oxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cobalt powder. Retrieved from [Link]

  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 29-27, 9570 Cobalt Products. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Sawmills - Plant-Wide Hazards - Health Hazards - Cobalt Dust. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, June 20). COBALT METAL, DUST & FUME (as Co). Retrieved from [Link]

  • VIB.BE. (n.d.). SAFETY@WORK. Retrieved from [Link]

  • Semantic Scholar. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 20623-13-6 | Product Name : this compound. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.